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  • Product: 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine
  • CAS: 1368330-42-0

Core Science & Biosynthesis

Foundational

Strategic Integration of 3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine (CAS 1368330-42-0) in Modern Drug Discovery

Executive Summary In the contemporary landscape of targeted therapeutics, the design of small-molecule inhibitors relies heavily on modular, bifunctional building blocks. 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine (CAS 1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of targeted therapeutics, the design of small-molecule inhibitors relies heavily on modular, bifunctional building blocks. 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine (CAS 1368330-42-0) has emerged as a highly privileged scaffold, particularly in the development of kinase inhibitors. By fusing an ATP-competitive hinge-binding motif (the pyrazole) with a tunable, sp³-rich solubilizing vector (the thiomorpholine), this compound allows medicinal chemists to simultaneously optimize target affinity and pharmacokinetic properties. This technical guide explores the structural rationale, pathway modulation, physicochemical tuning, and synthetic protocols associated with this critical intermediate.

Structural Rationale & Pharmacophore Mechanics

The utility of CAS 1368330-42-0 stems from its dual-pharmacophore nature, which addresses two distinct challenges in drug design: target engagement and drug-like physicochemical properties.

The Pyrazole Hinge-Binder

The 1-methyl-1H-pyrazol-4-yl moiety is a premier bioisostere for phenyl and heteroaryl rings in kinase inhibitor design[1]. When targeting the highly conserved ATP-binding pocket of protein kinases, the unmethylated nitrogen (N2) of the pyrazole acts as a precise hydrogen-bond acceptor, typically interacting with the backbone amide of the kinase hinge region (e.g., Leu83 in CDK2)[2].

  • Causality in Design: The N-methylation at the 1-position is a deliberate structural feature. It restricts tautomerization, locking the molecule into a single, predictable binding conformation. Furthermore, the methyl group projects outward into the solvent-exposed channel, preventing promiscuous hydrogen-bond donation that often leads to off-target toxicity[3].

The Thiomorpholine Vector

Attached at the 3-position is the thiomorpholine ring, a saturated S,N-heterocycle that serves as a versatile sp³-hybridized vector.

  • Causality in Design: High fraction of sp³ carbons (Fsp³) is statistically correlated with increased clinical success due to improved aqueous solubility and reduced flat-molecule aggregation[4]. The secondary amine (N4) provides a synthetic handle for cross-coupling or amidation. Notably, the C3 position constitutes a chiral center; while the building block is typically supplied as a racemate, enantiomeric resolution allows for the exploration of stereospecific interactions within the kinase front pocket, often yielding a highly potent "eutomer."

Pathway Modulation: Targeting Cyclin-Dependent Kinases

Derivatives incorporating the pyrazole-thiomorpholine scaffold have shown profound efficacy in inhibiting Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[5][6]. In oncology, aberrant CDK2 activity drives unchecked G1-to-S phase cell cycle progression. By occupying the ATP pocket, these derivatives halt the phosphorylation of the Retinoblastoma (Rb) protein, preventing the release of the E2F transcription factor and inducing apoptosis[5].

Pathway Signal Mitogenic Signals Cyclin Cyclin E / A Signal->Cyclin Upregulates Complex CDK2/Cyclin Complex (Active) Cyclin->Complex CDK2 CDK2 Kinase CDK2->Complex Rb Retinoblastoma Protein (Rb) Phosphorylation Complex->Rb Catalyzes Inhibitor Pyrazole-Thiomorpholine Inhibitor Inhibitor->Complex Blocks ATP Pocket E2F E2F Transcription Factor Release Rb->E2F Induces SPhase S-Phase Entry & Cell Proliferation E2F->SPhase Drives

Fig 1: CDK2/Cyclin signaling pathway targeted by pyrazole-derived kinase inhibitors.

Physicochemical Tuning and ADME Optimization

A critical advantage of the thiomorpholine ring over its oxygen counterpart (morpholine) is the presence of the sulfur atom, which acts as a strategic metabolic handle[7]. If a synthesized lead compound exhibits rapid in vivo clearance due to cytochrome P450-mediated S-oxidation, chemists can pre-emptively oxidize the sulfur to a sulfoxide or sulfone (1,1-dioxide). This transformation drastically alters the topological polar surface area (tPSA) and attenuates the basicity of the adjacent amine via strong electron-withdrawing inductive effects, allowing precise tuning of oral bioavailability and Blood-Brain Barrier (BBB) penetrance[8].

Table 1: Comparative Physicochemical Profiling of Saturated Heterocyclic Vectors

PropertyMorpholine AnalogThiomorpholine AnalogThiomorpholine-1,1-dioxide
LogP (calc) 1.21.80.9
tPSA (Ų) 45.335.377.8
Basic pKa ~8.3~7.8~6.5
Metabolic Liability High (Oxidative cleavage)Moderate (S-oxidation)Low (Metabolically stable)
Fsp³ Character HighHighHigh

Synthetic Methodologies & Self-Validating Protocols

The integration of CAS 1368330-42-0 into larger active pharmaceutical ingredients (APIs) is most commonly achieved via Buchwald-Hartwig amination, coupling the secondary amine of the thiomorpholine to an aryl or heteroaryl halide core[9].

Standardized Buchwald-Hartwig N-Arylation Protocol

This protocol is designed as a self-validating system to ensure high-fidelity coupling while suppressing unwanted side reactions.

Reagents:

  • Aryl Halide Core (1.0 equiv)

  • CAS 1368330-42-0 (1.2 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • BrettPhos Ligand (0.10 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.1 M)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the aryl halide, CAS 1368330-42-0, Pd₂(dba)₃, BrettPhos, and Cs₂CO₃.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes. Glovebox preparation ensures absolute exclusion of O₂.

  • Solvent Addition & Activation: Add anhydrous, sparged 1,4-dioxane. Seal the flask, remove it from the glovebox, and heat to 90 °C.

    • Self-Validation Checkpoint: Observe the reaction mixture. A visual transition from a deep burgundy suspension (Pd₂(dba)₃) to a clear, golden-yellow solution within the first 15 minutes confirms the successful generation of the active Pd(0)-BrettPhos catalytic complex.

    • Causality: BrettPhos is specifically chosen because its highly hindered, electron-rich biaryl framework accelerates the reductive elimination step. This outcompetes the notoriously problematic β-hydride elimination pathway often observed with aliphatic secondary amines like thiomorpholine.

  • Kinetic Monitoring: At 2 hours, extract a 10 µL aliquot under positive nitrogen pressure, quench in 1 mL of acetonitrile, and analyze via UPLC-MS.

    • Self-Validation Checkpoint: The disappearance of the aryl halide peak and the emergence of the product mass[M+H]⁺ signify active catalytic turnover.

  • Workup: Upon completion (typically 4–8 hours), cool the mixture to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (DCM/MeOH gradient) to yield the functionalized kinase inhibitor.

Workflow BB CAS 1368330-42-0 (Bifunctional Scaffold) Coupling Buchwald-Hartwig Cross-Coupling BB->Coupling ArX Aryl Halide Core (Electrophile) ArX->Coupling Oxidation Sulfur Oxidation (Optional Tuning) Coupling->Oxidation mCPBA Purification Flash Chromatography & LC-MS Validation Coupling->Purification Direct Oxidation->Purification Assay In Vitro Kinase Inhibition Assay Purification->Assay >95% Purity

Fig 2: Experimental workflow for synthesizing and validating kinase inhibitors using CAS 1368330-42-0.

Analytical Validation

To ensure the integrity of the incorporated building block, final compounds must be validated using multi-nuclear NMR and high-resolution mass spectrometry (HRMS).

  • ¹H NMR Signatures: The pyrazole protons typically appear as two distinct singlets in the aromatic region (δ 7.40–7.80 ppm), while the N-methyl group presents as a sharp singlet integrating to 3H around δ 3.80–3.90 ppm. The thiomorpholine sp³ protons will present as complex multiplets between δ 2.50–3.50 ppm, depending on the conformation and oxidation state of the sulfur atom.

  • Mass Spectrometry: Electrospray ionization (ESI+) should readily yield the [M+H]⁺ ion, with isotopic patterns reflecting the presence of sulfur (characteristic ³⁴S M+2 peak at ~4.4% relative abundance).

References

  • Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health (NIH).[Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing.[Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.[Link]

  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications.[Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents. National Institutes of Health (NIH).[Link]

  • Discovery of pyrazole–pyrazoline derivatives as VEGFR-2 kinase inhibitors: In silico approach. Journal of Applied Pharmaceutical Science.[Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.[Link]

  • Heterocyclic Building Blocks-Thiomorpholine. Thiomorpholine.com.[Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine: Implications for Drug Discovery

Executive Summary This technical guide provides a comprehensive analysis of the core physicochemical properties of the heterocyclic compound 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine. Heterocyclic scaffolds, particularl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the core physicochemical properties of the heterocyclic compound 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine. Heterocyclic scaffolds, particularly those incorporating pyrazole and thiomorpholine moieties, are of significant interest in medicinal chemistry due to their prevalence in approved pharmaceuticals and their versatile biological activities.[1][2][3][4] This document outlines the structural features of the title compound and delves into the critical physicochemical parameters that govern its behavior in a biological system: lipophilicity (LogP), aqueous solubility, and ionization constant (pKa). Given the limited publicly available experimental data for this specific molecule, this guide emphasizes the gold-standard experimental protocols for determining these properties, explaining the rationale behind methodological choices. By integrating predictive insights with robust experimental workflows, this guide serves as a vital resource for researchers, scientists, and drug development professionals seeking to characterize this and similar molecules for therapeutic applications.

Introduction: The Role of Heterocyclic Scaffolds in Modern Drug Discovery

Heterocyclic compounds form the structural backbone of a vast majority of modern pharmaceuticals, with some estimates suggesting over 85% of all drugs contain at least one heterocyclic ring.[3] Their ubiquity stems from the unique three-dimensional conformations and electronic properties conferred by the inclusion of heteroatoms like nitrogen, oxygen, and sulfur.[2] These features enable precise modulation of a molecule's steric and electronic profile, which in turn influences its pharmacokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME), receptor binding affinity, and overall stability.[2]

The title compound, 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine, incorporates two such privileged scaffolds. The pyrazole ring is a five-membered aromatic heterocycle known for its diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[5] The thiomorpholine ring is a saturated six-membered heterocycle, an analog of morpholine where the oxygen is replaced by sulfur.[6] The inclusion of thiomorpholine and its oxidized derivatives (e.g., thiomorpholine 1,1-dioxide) has been explored as a strategy to improve metabolic stability and other drug-like properties.[7]

A thorough understanding of a compound's physicochemical properties is paramount in early drug discovery, as these characteristics are primary determinants of its ultimate success as a therapeutic agent.[8] This guide provides the foundational knowledge and practical methodologies required to accurately characterize 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine, enabling informed decisions in lead optimization and candidate selection.

Chemical Identity and Structural Features

A precise understanding of the molecule's structure is the first step in any physicochemical evaluation.

  • Chemical Name: 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine

  • CAS Number: 1368330-42-0[9]

  • Molecular Formula: C₉H₁₅N₃S

  • Molecular Weight: 197.30 g/mol

Structural Analysis: The molecule consists of two key heterocyclic systems linked by a carbon-carbon single bond:

  • 1-methyl-1H-pyrazole: A five-membered aromatic ring containing two adjacent nitrogen atoms. The nitrogen at position 1 is methylated, which blocks potential N-H tautomerism and metabolism at that site. The ring system is relatively electron-rich.

  • Thiomorpholine: A saturated six-membered ring containing one nitrogen and one sulfur atom at positions 1 and 4, respectively. The secondary amine in the thiomorpholine ring is expected to be the primary basic center of the molecule, making it ionizable at physiological pH. The sulfur atom is a potential site for metabolic oxidation.

Core Physicochemical Properties: A Predictive and Experimental Overview

The interplay between a molecule's solubility, lipophilicity, and ionization state dictates its absorption, distribution, and interaction with biological targets. The following table summarizes computationally predicted values for 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine, which serve as a preliminary guide pending experimental verification.

PropertyPredicted Value / RangeImplication in Drug Discovery
Molecular Weight 197.30 g/mol Well within the range for good oral bioavailability (Lipinski's Rule <500).
cLogP (Octanol/Water) ~1.0 - 1.5Indicates a balanced lipophilicity, suggesting potential for good membrane permeability without excessive sequestration in fatty tissues.
Topological Polar Surface Area (TPSA) ~49.5 ŲSuggests good potential for oral absorption and cell permeability (typically <140 Ų).
pKa (Most Basic) ~8.0 - 9.0The thiomorpholine nitrogen is predicted to be the primary basic center. The molecule will be significantly protonated and positively charged at physiological pH (~7.4).
Aqueous Solubility pH-dependentExpected to have low intrinsic solubility but significantly higher solubility in acidic environments (e.g., the stomach) due to the basic nature of the thiomorpholine nitrogen.
Lipophilicity (LogP/LogD)

Lipophilicity is a measure of a compound's preference for a lipid-like (nonpolar) environment versus an aqueous (polar) one. It is a critical determinant of a drug's ability to cross biological membranes.[10]

  • LogP refers to the partition coefficient of the neutral species.

  • LogD is the distribution coefficient at a specific pH, accounting for all ionic and neutral species. For a basic compound like this one, LogD at pH 7.4 will be lower than its LogP because a significant fraction of the molecule will be in its charged, more water-soluble form.

The predicted LogP value suggests a favorable balance for drug development, avoiding the pitfalls of both excessive lipophilicity (poor solubility, high metabolic turnover) and excessive polarity (poor membrane permeability).

Aqueous Solubility

Solubility is the maximum concentration of a substance that can dissolve in a solvent. In drug discovery, aqueous solubility is a prerequisite for absorption from the gastrointestinal tract.[11] It is crucial to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a DMSO stock, begins to precipitate in an aqueous buffer. It is a high-throughput method used for early-stage screening.[11][12]

  • Thermodynamic (Equilibrium) Solubility: Represents the true saturation concentration of a compound in a solvent at equilibrium. It is a lower-throughput but more definitive "gold-standard" measurement.[12][13]

The basicity of the thiomorpholine moiety means the solubility of 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine will be highly dependent on pH.[14] It will be more soluble at lower pH values where the amine is protonated.

Ionization Constant (pKa)

The pKa is the pH at which a functional group is 50% ionized and 50% neutral.[8] For a basic compound, this value dictates the degree of protonation at physiological pH. A compound with a basic pKa of ~8.5 will be over 90% protonated (positively charged) at pH 7.4. This charge state significantly increases aqueous solubility but can reduce passive diffusion across cell membranes. Understanding the pKa is therefore essential for predicting absorption and distribution.[8][15]

Gold-Standard Experimental Protocols for Property Determination

While predictions are useful, empirical data is non-negotiable for advancing a compound. The following protocols are self-validating systems designed for accuracy and reproducibility.

Protocol for LogP Determination via RP-HPLC

Causality: This method leverages the principle that in reverse-phase high-performance liquid chromatography (RP-HPLC), a compound's retention time is directly proportional to its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of an unknown compound can be accurately determined.[16][17] This chromatographic approach is often faster and requires less material than the traditional shake-flask method.[17]

Methodology:

  • System Preparation: Use a C18 column with a mobile phase gradient of water (often buffered, e.g., with phosphate) and an organic solvent like acetonitrile or methanol.

  • Calibration Standards: Prepare solutions of at least 5-6 commercially available compounds with well-documented LogP values that bracket the expected LogP of the test compound.

  • Sample Preparation: Prepare a stock solution of 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine in a suitable solvent (e.g., methanol) at a known concentration.

  • Chromatographic Run: Inject the calibration standards and the test compound onto the HPLC system under identical conditions. Record the retention time (t_R) for each compound.

  • Data Analysis:

    • Calculate the capacity factor (k') for each compound: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Plot log(k') versus the known LogP values of the calibration standards.

    • Perform a linear regression to obtain a calibration curve.

    • Use the log(k') of the test compound and the regression equation to calculate its LogP.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_system 1. Prepare HPLC System (C18 Column, Mobile Phase) prep_standards 2. Prepare Calibration Standards (Known LogP Values) prep_system->prep_standards prep_sample 3. Prepare Test Compound Solution prep_standards->prep_sample run_hplc 4. Inject Samples (Standards & Test Compound) prep_sample->run_hplc record_rt 5. Record Retention Times (tR) run_hplc->record_rt calc_k 6. Calculate Capacity Factor (k') for each compound record_rt->calc_k plot_curve 7. Plot log(k') vs. Known LogP (Generate Calibration Curve) calc_k->plot_curve calc_logp 8. Interpolate Test Compound LogP from its log(k') plot_curve->calc_logp

Caption: Workflow for LogP determination using RP-HPLC.

Protocol for Equilibrium Aqueous Solubility (Shake-Flask Method)

Causality: This method is considered the definitive standard because it measures solubility under true equilibrium conditions, where the rate of dissolution equals the rate of precipitation.[13] By adding an excess of solid compound, the resulting solution is guaranteed to be saturated, and subsequent analysis of the clear supernatant provides the true thermodynamic solubility value.

Methodology:

  • Preparation: Add an excess amount of solid 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine to a series of vials containing aqueous buffers of different, known pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, stop the agitation and allow the vials to stand. Separate the saturated solution from the undissolved solid. This is best achieved by centrifugation to pellet the excess solid, followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF or PTFE).[13]

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate. HPLC with UV detection is the most common and reliable method.

  • Analysis: Create a calibration curve using standard solutions of the compound at known concentrations. Use this curve to determine the concentration in the filtrate, which represents the equilibrium solubility at that specific pH.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification add_solid 1. Add Excess Solid Compound to Aqueous Buffer agitate 2. Agitate at Constant Temp (24-48 hours) add_solid->agitate centrifuge 3. Centrifuge to Pellet Solid agitate->centrifuge filtrate 4. Filter Supernatant centrifuge->filtrate analyze 5. Analyze Filtrate by HPLC filtrate->analyze quantify 6. Quantify Against Calibration Curve analyze->quantify

Caption: Workflow for the shake-flask equilibrium solubility method.

Protocol for pKa Determination via Potentiometric Titration

Causality: This method directly measures the change in pH of a solution of the compound as a titrant (a strong acid or base) is added. The inflection point of the resulting titration curve corresponds to the point of half-neutralization, where the concentrations of the protonated and deprotonated species are equal. At this point, pH = pKa.[15][18] It is a highly accurate and reliable method for determining ionization constants.

Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[18]

  • Sample Preparation: Accurately weigh and dissolve the compound in water or a water/co-solvent mixture to a known concentration (e.g., 1 mM). Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[15]

  • Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with the measurement.[15]

  • Titration:

    • To determine a basic pKa, first acidify the solution with a strong acid (e.g., HCl) to a low pH (e.g., pH 2) to fully protonate the compound.

    • Titrate the solution by making small, precise additions of a standardized strong base (e.g., 0.1 M NaOH).

    • Record the pH after each addition, allowing the reading to stabilize.[15]

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the midpoint of the steepest part of the resulting sigmoidal curve (the inflection point). This can be found using the first or second derivative of the curve. Perform at least three replicate titrations to ensure reproducibility.[15]

G cluster_prep Preparation cluster_titrate Titration cluster_analysis Analysis calibrate 1. Calibrate pH Meter prep_sample 2. Prepare Sample Solution (with KCl, N2 purge) calibrate->prep_sample acidify 3. Acidify Solution (e.g., to pH 2) prep_sample->acidify add_base 4. Add Increments of Standardized Base (NaOH) acidify->add_base record_ph 5. Record Stable pH after each addition add_base->record_ph plot_curve 6. Plot pH vs. Titrant Volume record_ph->plot_curve find_inflection 7. Identify Inflection Point (e.g., via derivative) plot_curve->find_inflection determine_pka 8. pH at Inflection Point = pKa find_inflection->determine_pka

Caption: Workflow for pKa determination by potentiometric titration.

Discussion: Integrating Physicochemical Properties in a Drug Development Context

The predicted and experimentally determined properties of 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine provide a holistic view of its potential as a drug candidate.

  • Absorption: With a low molecular weight, balanced lipophilicity (cLogP ~1-1.5), and a non-excessive TPSA, the compound has a favorable profile for passive diffusion across the gut wall. However, its high degree of ionization at intestinal pH (due to the basic pKa) means that its absorption may be limited. The high solubility in the acidic environment of the stomach would ensure rapid dissolution, which is the first step for absorption.

  • Distribution: The moderate lipophilicity suggests the compound is unlikely to excessively accumulate in adipose tissue or be highly sequestered by plasma proteins, potentially leading to a favorable volume of distribution.

  • Metabolism: Potential metabolic soft spots include the thiomorpholine sulfur (oxidation to sulfoxide and sulfone) and potentially the pyrazole ring or its methyl group. Early in vitro metabolism assays using liver microsomes would be a critical next step to assess its metabolic stability.[7]

  • Formulation: The basic nature of the compound allows for the formation of various salts (e.g., hydrochloride, citrate), which can be used to develop stable, crystalline solid forms with enhanced solubility and manufacturability.[19]

Conclusion

3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine is a heterocyclic compound with a promising foundational profile for drug discovery, characterized by a low molecular weight and balanced lipophilicity. Its key physicochemical features are dominated by the basicity of the thiomorpholine nitrogen, which will govern its solubility and charge state under physiological conditions. While computational predictions provide a valuable starting point, the experimental protocols for LogP, solubility, and pKa determination detailed in this guide are essential for generating the robust, high-quality data required for any successful drug development program. The integration of these properties is critical for understanding the molecule's ADME profile and for guiding future optimization efforts.

References

  • 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine — Chemical Substance Information - NextSDS. (n.d.).
  • Practical Synthesis of Pyrazol-4-thiols. (2026, January 17). ChemRxiv.
  • Meanwell, N. A. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). PMC.
  • Development of Methods for the Determination of pKa Values. (n.d.). PMC.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.
  • Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024, August 31). PMC - NIH.
  • The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024, July 30). MDPI.
  • General Experimental Protocol for Determining Solubility. (n.d.). Benchchem.
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024, March 22). Longdom Publishing.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
  • Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.
  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025, October 5). ResearchGate.
  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025, October 8). International Journal of Advances in Engineering and Management (IJAEM).
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025, November 7). ijirss.
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark.
  • Thiomorpholine. (n.d.). PubChem.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.
  • The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. (2025, February 8). International Journal of Scientific Research & Technology.
  • Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. (2022, February 10). MDPI.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review.

Sources

Foundational

Spectral Analysis and Structural Elucidation of Pyrazolyl Thiomorpholine Derivatives: A Comprehensive Technical Guide

Executive Summary The hybridization of pyrazole and thiomorpholine pharmacophores represents a highly strategic approach in modern medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hybridization of pyrazole and thiomorpholine pharmacophores represents a highly strategic approach in modern medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, ranging from kinase inhibition in oncology to targeted antimicrobial action. However, the structural complexity of these hybrids—characterized by potential annular tautomerism in the pyrazole ring and conformational dynamics in the thiomorpholine ring—demands a rigorous, multi-modal spectroscopic approach. This whitepaper provides an authoritative, in-depth guide to the spectral analysis of pyrazolyl thiomorpholine compounds, detailing the causality behind specific analytical techniques, self-validating experimental protocols, and the interpretation of complex spectral data.

Structural Dynamics and Analytical Challenges

Before deploying analytical instrumentation, one must understand the intrinsic physical chemistry of the target molecules.

  • Pyrazole Tautomerism: Pyrazoles possessing an unsubstituted nitrogen (N-H) undergo rapid intermolecular and intramolecular prototropic exchange (annular tautomerism)[1]. This dynamic process can severely broaden Nuclear Magnetic Resonance (NMR) signals, complicating carbon assignments.

  • Thiomorpholine Conformation: The saturated, six-membered thiomorpholine ring predominantly adopts a chair conformation in solution. The distinct electronegativities of the nitrogen and sulfur heteroatoms create highly specific shielding and deshielding zones, resulting in complex, overlapping multiplet patterns for the axial and equatorial protons[2].

To definitively confirm the molecular architecture, researchers must utilize a strategic sequence of Fourier-Transform Infrared (FT-IR) spectroscopy, 1D/2D NMR, and High-Resolution Mass Spectrometry (HRMS).

Strategic Workflow for Structural Elucidation

The following workflow illustrates the logical progression of spectral techniques required to build a self-validating structural proof.

Workflow A Synthesized Pyrazolyl Thiomorpholine B FT-IR Spectroscopy (Functional Group ID) A->B Step 1 C 1H & 13C NMR (Proton/Carbon Mapping) B->C Step 2 D 2D NMR (HMBC/HSQC) (Linkage Connectivity) C->D Step 3 E ESI-MS/MS (Molecular Formula & Fragmentation) D->E Step 4 F Validated 3D Structure E->F Final Validation

Fig 1: Sequential spectral elucidation workflow for pyrazolyl thiomorpholine hybrids.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR serves as the preliminary diagnostic tool. The causality behind its use lies in its ability to rapidly detect the vibrational modes of the distinct heteroatomic bonds without the need for complex solvent systems.

  • Pyrazole Signatures: The formation of the pyrazole ring is confirmed by the presence of a sharp ν (C=N) stretching band typically observed between 1590–1650 cm⁻¹[3][4]. If the pyrazole is N-unsubstituted, a broad ν (N-H) stretching band will appear in the 3100–3300 cm⁻¹ region. The broadening is caused by extensive intermolecular hydrogen bonding.

  • Thiomorpholine Signatures: The saturated ring is characterized by aliphatic ν (C-H) stretches just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹). Crucially, the ν (C-S-C) stretching vibration provides a distinct, albeit weak, fingerprint band in the 680–750 cm⁻¹ region, differentiating it from purely oxygenated analogs (morpholines)[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for mapping the atomic connectivity of the hybrid scaffold.

¹H NMR Causality and Interpretation

The choice of solvent is critical. While CDCl₃ is standard, DMSO- d6​ is highly recommended for pyrazolyl thiomorpholines. DMSO disrupts intermolecular hydrogen bonding, slowing down the pyrazole prototropic exchange and sharpening the N-H proton signal (often appearing far downfield at δ 11.5–13.0 ppm)[3].

  • Pyrazole Protons: The aromatic protons of the pyrazole ring (H-3, H-4, H-5) appear in the highly deshielded region ( δ 7.0–8.5 ppm) due to the magnetic anisotropy of the heteroaromatic ring[5]. H-4 is typically the most shielded of the three due to the electron-donating resonance effect of the adjacent nitrogens.

  • Thiomorpholine Protons: The protons adjacent to the nitrogen (-CH₂-N-CH₂-) are highly deshielded by the electronegative nitrogen, appearing as multiplets at δ 2.8–3.2 ppm. The protons adjacent to the sulfur (-CH₂-S-CH₂-) are less deshielded, appearing at δ 2.4–2.8 ppm[2]. The rigid chair conformation results in distinct axial and equatorial couplings ( 2Jgem​≈11−13 Hz, 3Jax−ax​≈10−12 Hz).

¹³C NMR and 2D Connectivity
  • ¹³C NMR: The pyrazole carbons exhibit characteristic shifts: C-3 and C-5 resonate between δ 135–150 ppm, while the more electron-rich C-4 resonates upfield at δ 104–110 ppm[1][5]. The thiomorpholine carbons appear in the aliphatic region: C-N at δ 45–55 ppm and C-S at δ 25–30 ppm.

  • Heteronuclear Multiple Bond Correlation (HMBC): HMBC is mandatory to prove that the pyrazole and thiomorpholine rings are covalently linked (assuming a direct C-N or C-C linkage). A diagnostic 3JC−H​ cross-peak between the thiomorpholine protons and the pyrazole junction carbon definitively validates the hybrid structure.

Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is the ionization method of choice. Because ESI is a "soft" ionization technique, it prevents the premature thermal degradation of the potentially labile bond connecting the two heterocycles, allowing for the detection of the intact protonated molecule [M+H]+ [6].

Fragmentation Causality: During Collision-Induced Dissociation (CID) in MS/MS, the basic thiomorpholine nitrogen preferentially localizes the charge. Fragmentation pathways typically involve:

  • Cleavage of the linker, resulting in a stable pyrazolium or thiomorpholinium cation.

  • Retro-Diels-Alder-like ring opening of the thiomorpholine ring, characterized by the neutral loss of ethylene sulfide (C₂H₄S, Δm/z = 60) or the entire thiomorpholine moiety[6].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols must be strictly adhered to.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the highly purified pyrazolyl thiomorpholine compound in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard).

  • Temperature Equilibration: Insert the 5 mm NMR tube into a 400 MHz or 500 MHz spectrometer. Allow the sample to equilibrate at 298 K for exactly 5 minutes to prevent convection currents.

  • Tuning and Matching: Manually tune and match the probe for both ¹H and ¹³C frequencies to maximize the signal-to-noise ratio and ensure accurate 90° pulse widths.

  • Acquisition (¹H): Acquire 16–32 scans with a relaxation delay (D1) of 2.0 seconds.

  • Acquisition (¹³C{¹H}): Acquire a minimum of 1024 scans using a composite pulse decoupling sequence (WALTZ-16). Set D1 to 2.5 seconds to allow for the relaxation of quaternary pyrazole carbons.

  • Validation: Ensure the TMS peak is perfectly referenced to δ 0.00 ppm. The residual DMSO quintet must appear at exactly δ 2.50 ppm (¹H) and septet at δ 39.52 ppm (¹³C).

Protocol B: LC-ESI-MS/MS Analysis
  • Preparation: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Formic acid acts as a proton source, enhancing ionization efficiency.

  • Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the mass analyzer across the m/z 50–1000 range, ensuring mass accuracy within < 5 ppm.

  • Injection: Inject 5 µL into the LC-MS system operating in positive ion mode (ESI+).

  • Parameters: Set the capillary voltage to 3.5 kV, desolvation temperature to 300°C, and collision energy (CE) to a ramped gradient of 10–40 eV to capture both parent and daughter ions.

Quantitative Spectral Data Summary

The following table summarizes the benchmark spectral data expected for a standard pyrazolyl thiomorpholine hybrid.

Analytical TechniqueTarget MoietySpectral Feature / Chemical ShiftDiagnostic Significance
FT-IR Pyrazole1590 – 1650 cm⁻¹ (Sharp) ν (C=N) stretching; confirms heteroaromatic ring formation.
FT-IR Thiomorpholine680 – 750 cm⁻¹ (Weak/Med) ν (C-S-C) stretching; differentiates from morpholine analogs.
¹H NMR Pyrazole δ 7.50 – 8.50 ppm (Singlets/Doublets)Aromatic H-3, H-5 protons; highly deshielded.
¹H NMR Thiomorpholine δ 2.80 – 3.20 ppm (Multiplets)-CH₂-N-CH₂- protons; deshielded by electronegative Nitrogen.
¹H NMR Thiomorpholine δ 2.40 – 2.80 ppm (Multiplets)-CH₂-S-CH₂- protons; distinct from N-adjacent protons.
¹³C NMR Pyrazole δ 135.0 – 150.0 ppmC-3 / C-5 carbons; downfield due to sp² hybridization and N-proximity.
¹³C NMR Thiomorpholine δ 45.0 – 55.0 ppmAliphatic C-N carbons.
ESI-MS Full Molecule [M+H]+ (Exact Mass)Validates the precise molecular formula and isotopic distribution.

References

  • Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. National Institutes of Health (NIH). Available at:[Link]

  • Pyrazole Containing Morpholine Moiety Compound: Bridging Experiment and Theoretical Investigation through Spectroscopy. Asian Journal of Chemistry. Available at:[Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at:[Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. SciSpace. Available at:[Link]

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. National Institutes of Health (NIH). Available at:[Link]

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Exploratory

An In-Depth Technical Guide to the Potential Molecular Targets of Pyrazolyl Thiomorpholine Derivatives

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that has demonst...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that has demonstrated the ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] From the anti-inflammatory celecoxib to the erectile dysfunction treatment sildenafil, the versatility of the pyrazole core is well-established in clinically successful drugs.[3] When this potent heterocycle is hybridized with a thiomorpholine moiety, a unique chemical space is created, offering novel opportunities for therapeutic intervention. Thiomorpholine, a sulfur-containing heterocycle, can enhance the pharmacokinetic and pharmacodynamic properties of a molecule, potentially improving its binding affinity and specificity for biological targets.[3]

Pyrazolyl thiomorpholine derivatives have emerged as a promising class of compounds with a broad spectrum of reported biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic effects.[4][5][6][7] This wide range of bioactivity strongly suggests that these derivatives are capable of interacting with multiple molecular targets within the cell. Understanding these targets is paramount for the rational design of new therapeutic agents with improved efficacy and reduced side effects.

This technical guide provides a comprehensive exploration of the potential molecular targets of pyrazolyl thiomorpholine derivatives. We will delve into the key target classes—protein kinases, G protein-coupled receptors (GPCRs), and enzymes—supported by evidence from the scientific literature. Furthermore, we will present detailed experimental workflows for the identification and validation of these targets, providing researchers with the necessary tools to navigate the complex process of drug discovery.

Part 1: The Kinome - A Prime Target for Pyrazolyl Thiomorpholine Derivatives

Protein kinases play a pivotal role in cellular signaling, regulating a vast array of processes, including cell growth, proliferation, differentiation, and apoptosis.[8] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.[9] The pyrazole scaffold is a key component in numerous FDA-approved kinase inhibitors, highlighting its suitability for targeting the ATP-binding site of these enzymes.[9]

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process that is essential for tumor growth and metastasis.[10][11] Inhibition of VEGFR-2 signaling is a well-established anti-cancer strategy.[10] Several studies have reported the potential of pyrazole-based derivatives as potent inhibitors of VEGFR-2 kinase.[10]

Signaling Pathway:

Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, triggering a cascade of downstream signaling events.[4][12] These pathways include the RAS/MEK/ERK pathway, which promotes cell proliferation, and the PI3K/Akt pathway, which is crucial for cell survival.[11][12]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: VEGFR-2 Signaling Pathway.

Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[3][13] Their overexpression is frequently observed in various cancers and is associated with genomic instability and uncontrolled cell proliferation.[3][14] Consequently, Aurora kinases have emerged as attractive targets for cancer therapy.[3] Pyrazole-containing compounds have been reported as potent inhibitors of Aurora kinases.[8]

Signaling Pathway:

Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[13][15] Their inhibition leads to mitotic arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) AuroraA_activation Aurora A Activation Centrosome Centrosome Maturation AuroraA_activation->Centrosome Spindle Spindle Assembly AuroraA_activation->Spindle Apoptosis Apoptosis Centrosome->Apoptosis Spindle->Apoptosis AuroraB_activation Aurora B Activation Chromosome Chromosome Segregation AuroraB_activation->Chromosome Cytokinesis Cytokinesis AuroraB_activation->Cytokinesis Chromosome->Apoptosis Cytokinesis->Apoptosis Inhibition Pyrazolyl Thiomorpholine Derivative Inhibition->AuroraA_activation Inhibits Inhibition->AuroraB_activation Inhibits

Caption: Aurora Kinase Signaling in Mitosis.

Cyclin-Dependent Kinase 2 (CDK2)

CDK2, in complex with its regulatory partner cyclin E, plays a crucial role in the G1/S transition of the cell cycle and the initiation of DNA replication.[16][17] Aberrant CDK2 activity is a common feature of cancer cells, leading to uncontrolled proliferation.[18][19] Pyrazoline-based scaffolds have been identified as promising CDK2 inhibitors.[20]

Signaling Pathway:

The cyclin E/CDK2 complex phosphorylates key substrates, such as the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the expression of genes required for S phase entry.[17]

CDK2_Pathway CyclinE Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb_E2F Rb-E2F Complex CyclinE_CDK2->Rb_E2F Phosphorylates Rb Rb Rb Rb->Rb_E2F E2F E2F E2F->Rb_E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Rb_E2F->E2F Releases DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Inhibition Pyrazolyl Thiomorpholine Derivative Inhibition->CyclinE_CDK2 Inhibits

Caption: CDK2 in Cell Cycle Regulation.

Kinase Target Biological Process Relevance to Disease Evidence for Pyrazole Interaction
VEGFR-2Angiogenesis, Vascular PermeabilityCancer, RetinopathyPyrazole derivatives act as potent inhibitors.[10]
Aurora KinasesMitosis, Cell DivisionCancerPyrazole-containing compounds show inhibitory activity.[8]
CDK2Cell Cycle (G1/S Transition)CancerPyrazoline scaffolds are promising inhibitors.[20]

Part 2: G Protein-Coupled Receptors (GPCRs) - Modulating Cellular Communication

GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them a major target for a large percentage of currently marketed drugs.[1] The pyrazole scaffold has been successfully incorporated into GPCR-targeting drugs, such as the CB1 receptor antagonist rimonabant.[15][21]

Cannabinoid Receptor 1 (CB1)

The CB1 receptor is a GPCR that is highly expressed in the central nervous system and is the primary target for the psychoactive components of cannabis.[1][22] It plays a role in regulating mood, appetite, pain, and memory.[1][23] CB1 receptor antagonists, such as the pyrazole derivative rimonabant, have been explored for the treatment of obesity.[15][21]

Signaling Pathway:

Activation of the CB1 receptor, which is coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels.[5][24] It also modulates ion channels and activates the MAPK pathway.[5]

CB1_Pathway Ligand Endocannabinoid or Agonist CB1 CB1 Receptor Ligand->CB1 Activates Gi Gi/o Protein CB1->Gi Couples to MAPK MAPK Pathway CB1->MAPK Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Neuronal_Activity Decreased Neuronal Activity PKA->Neuronal_Activity MAPK->Neuronal_Activity Antagonist Pyrazolyl Thiomorpholine Derivative (Antagonist) Antagonist->CB1 Blocks

Caption: Cannabinoid CB1 Receptor Signaling.

Part 3: Enzymes - Catalyzing Therapeutic Opportunities

Enzymes are another important class of drug targets, and their inhibition can have profound therapeutic effects.[3][11] Pyrazole derivatives have shown inhibitory activity against a variety of enzymes.[3][11]

N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE)

DapE is a bacterial enzyme that is essential for the biosynthesis of lysine, a crucial component of the bacterial cell wall.[11][25] As this pathway is absent in humans, DapE represents an attractive target for the development of novel antibiotics.[21][26] Pyrazole-based inhibitors of DapE have been reported.[11]

Mechanism of Action:

DapE catalyzes the hydrolysis of N-succinyl-l,l-diaminopimelic acid to l,l-diaminopimelic acid and succinate.[27][28] Inhibition of this enzyme disrupts bacterial cell wall synthesis, leading to bacterial cell death.

Lipoxygenase (LOX)

Lipoxygenases are a family of enzymes that play a key role in the biosynthesis of leukotrienes and other lipid mediators of inflammation.[9][20][29] Inhibition of LOX is a potential therapeutic strategy for inflammatory diseases.[6][30] Pyrazoline derivatives have been shown to inhibit lipoxygenase.[6]

Signaling Pathway:

LOX enzymes catalyze the oxidation of arachidonic acid to generate pro-inflammatory leukotrienes.[30][31] These signaling molecules contribute to the inflammatory response by recruiting immune cells and increasing vascular permeability.

LOX_Pathway Arachidonic_Acid Arachidonic Acid LOX Lipoxygenase (LOX) Arachidonic_Acid->LOX Substrate Leukotrienes Leukotrienes LOX->Leukotrienes Catalyzes Inflammation Inflammation Leukotrienes->Inflammation Mediates Inhibition Pyrazolyl Thiomorpholine Derivative Inhibition->LOX Inhibits

Caption: Lipoxygenase Inflammatory Pathway.

Enzyme Target Biological Process Relevance to Disease Evidence for Pyrazole Interaction
DapEBacterial Lysine BiosynthesisBacterial InfectionsPyrazole-based compounds act as inhibitors.[11]
LipoxygenaseInflammationInflammatory DiseasesPyrazoline derivatives show inhibitory activity.[6]

Part 4: Experimental Workflows for Target Identification and Validation

Identifying the molecular targets of a bioactive compound is a critical step in drug discovery. A variety of experimental and computational approaches can be employed to achieve this.

Overall Workflow

A typical workflow for target identification involves a combination of in vitro and in silico methods, followed by validation in cellular and, ultimately, in vivo models.

Target_ID_Workflow Start Bioactive Pyrazolyl Thiomorpholine Derivative Affinity_Chromo Affinity Chromatography- Mass Spectrometry Start->Affinity_Chromo Chemical_Proteomics Chemical Proteomics Start->Chemical_Proteomics Molecular_Docking In Silico Molecular Docking Start->Molecular_Docking Hit_Identification Putative Target Identification Affinity_Chromo->Hit_Identification Chemical_Proteomics->Hit_Identification Molecular_Docking->Hit_Identification Biochemical_Assays Biochemical Assays (e.g., Enzyme Kinetics) Hit_Identification->Biochemical_Assays Cellular_Assays Cell-Based Assays (e.g., Signaling Pathway Analysis) Biochemical_Assays->Cellular_Assays Validation Target Validation Cellular_Assays->Validation

Caption: General Workflow for Target Identification.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

Affinity chromatography coupled with mass spectrometry is a powerful technique for identifying the protein targets of a small molecule.[2][32][33] The small molecule is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate.[33]

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize a derivative of the pyrazolyl thiomorpholine compound with a linker arm suitable for immobilization (e.g., a carboxyl or amino group).

  • Immobilization: Covalently couple the synthesized probe to an activated solid support (e.g., NHS-activated sepharose beads).

  • Cell Lysate Preparation: Prepare a native protein extract from a relevant cell line or tissue.

  • Affinity Pull-Down: Incubate the immobilized probe with the cell lysate to allow for the formation of protein-ligand complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched by the pyrazolyl thiomorpholine probe compared to a negative control.

In Silico Protocol: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule when bound to a protein target.[34][35][36] It can be used to screen virtual libraries of compounds against a known target or to predict the binding mode of a known active compound.[37]

Step-by-Step Methodology:

  • Target Preparation: Obtain the 3D structure of the potential protein target from the Protein Data Bank (PDB) or through homology modeling. Prepare the protein by adding hydrogen atoms, assigning charges, and defining the binding site.

  • Ligand Preparation: Generate a 3D structure of the pyrazolyl thiomorpholine derivative and optimize its geometry.

  • Docking Simulation: Use a docking program (e.g., AutoDock, GOLD) to systematically sample different conformations and orientations of the ligand within the binding site of the protein.[36][38]

  • Scoring: Score the different docking poses based on a scoring function that estimates the binding affinity.

  • Analysis: Analyze the top-scoring docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Conclusion and Future Directions

The pyrazolyl thiomorpholine scaffold represents a rich source of novel bioactive compounds with the potential to modulate a wide range of biological targets. This guide has provided an in-depth overview of the most promising target classes for these derivatives, including kinases, GPCRs, and enzymes. The detailed signaling pathways and experimental workflows presented herein offer a roadmap for researchers seeking to elucidate the mechanism of action of these compounds and to develop them into next-generation therapeutics.

Future research in this area should focus on the synthesis and screening of focused libraries of pyrazolyl thiomorpholine derivatives against the target classes identified in this guide. The application of the described target identification and validation methodologies will be crucial for confirming the molecular targets and for understanding the structure-activity relationships of these promising compounds. Ultimately, a thorough understanding of the molecular targets of pyrazolyl thiomorpholine derivatives will pave the way for the rational design of new and improved drugs for a variety of human diseases.

References

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  • Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]

  • Protein Interactors and Trafficking Pathways That Regulate the Cannabinoid Type 1 Receptor (CB1R). (2020, June 11). Frontiers in Synaptic Neuroscience. [Link]

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  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry. [Link]

  • A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. (2023, July 27). International Journal of Molecular Sciences. [Link]

  • Pyrazole antagonists of the CB1 receptor with reduced brain penetration. (2016, March 1). Bioorganic & Medicinal Chemistry Letters. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023, July 12). Molecules. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021, June 5). Molecules. [Link]

  • Lipoxygenase Pathways as Mediators of Early Inflammatory Events in Atherosclerosis. (2006, June 1). Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (2020, November 15). Frontiers in Cell and Developmental Biology. [Link]

  • Aurora-A Kinase as a Promising Therapeutic Target in Cancer. (2016, January 6). Frontiers in Oncology. [Link]

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  • Schematic illustration of VEGFR-2 signaling pathways. Stimulation of... (n.d.). ResearchGate. [Link]

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  • The proinflammatory role of lipoxygenases in rheumatoid arthritis. (n.d.). Annals of Agricultural and Environmental Medicine. [Link]

  • The N-succinyl-L, L-diaminopimelic acid desuccinylase DapE acts through ZapB to promote septum formation in Escherichia coli - PMC. (n.d.). eLife. [Link]

  • Loss of Aurora kinase signaling allows lung cancer cells to adopt an alternative cell cycle and form multinucleated polyploid giant cells that resist anti-mitotic drugs. (2020, May 15). bioRxiv. [Link]

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  • Affinity Chromatography. (n.d.). Creative Biolabs. [Link]

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  • Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal c. (n.d.). Journal of Applied Pharmaceutical Science. [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLINE DERIVATIVES AS ANTIBACTERIAL AGENTS. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]

  • Chemical-genetic analysis of cyclin dependent kinase 2 function reveals an important role in cellular transformation by multiple oncogenic pathways. (n.d.). Proceedings of the National Academy of Sciences. [Link]

  • Pyrazole-Based Inhibitors of the Bacterial Enzyme DapE as Potential Antibiotics. (n.d.). Loyola eCommons. [Link]

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Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for the Synthesis of Thiomorpholine-Functionalized Pyrazole Derivatives

Introduction & Strategic Rationale The hybridization of the pyrazole nucleus with a thiomorpholine ring represents a highly strategic approach in modern medicinal chemistry and drug development. Pyrazoles are privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The hybridization of the pyrazole nucleus with a thiomorpholine ring represents a highly strategic approach in modern medicinal chemistry and drug development. Pyrazoles are privileged scaffolds known for their robust hydrogen-bonding capabilities and broad-spectrum pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of a thiomorpholine moiety enhances the lipophilicity, metabolic stability, and pharmacokinetic profile of the parent molecule.

This application note provides researchers with two validated, self-contained protocols for synthesizing thiomorpholine-functionalized pyrazoles:

  • Protocol A: The classic cyclocondensation of a thiomorpholino-chalcone with hydrazine hydrate to form a 3,5-disubstituted 1H-pyrazole.

  • Protocol B: A modern, metal-free, three-component Willgerodt-Kindler-type reaction to synthesize pyrazole-conjugated thioamides using thiomorpholine and elemental sulfur.

Mechanistic Insights & Causality

To ensure reproducibility and rational troubleshooting, it is critical to understand the physicochemical driving forces behind these reactions.

Pathway A: Cyclocondensation of Chalcones

The synthesis of the pyrazole core from an α,β -unsaturated ketone (chalcone) relies on the differential nucleophilicity of hydrazine. The reaction initiates via a Michael addition , where the primary nitrogen of hydrazine attacks the highly electrophilic β -carbon of the chalcone. This is followed by an intramolecular condensation between the secondary nitrogen and the carbonyl carbon, yielding a pyrazoline intermediate. Finally, an oxidative aromatization—often driven spontaneously by atmospheric oxygen or a mild oxidant—yields the thermodynamically stable aromatic pyrazole ring 1.

Mechanism A Thiomorpholino-Chalcone (Electrophile) B Hydrazine Hydrate (Bis-nucleophile) C Michael Addition (C-N Bond Formation) D Intramolecular Cyclization (Pyrazoline Intermediate) C->D E Oxidative Aromatization (-2H) D->E F Thiomorpholine-Substituted 1H-Pyrazole E->F AB AB AB->C

Figure 1: Mechanistic pathway of pyrazole ring formation via chalcone cyclocondensation.

Pathway B: Metal-Free Three-Component Thioamidation

This advanced protocol avoids toxic transition metals by utilizing elemental sulfur ( S8​ ) as both the sulfur source and the oxidant. The secondary amine of thiomorpholine activates the S8​ ring, generating reactive polysulfide species. Nucleophilic attack by thiomorpholine on the pyrazole-carbaldehyde, coupled with redox processes mediated by the polysulfides, directly yields the thioamide conjugate. This method is highly atom-economical and environmentally benign 2.

Workflow S1 Reagent Assembly: Pyrazole-carbaldehyde + Thiomorpholine + S8 S2 Solvent Addition: Dry DMF (2 mL) S1->S2 S3 Heating: 70 °C for 1 h S2->S3 S4 Workup: Water Quench S3->S4 S5 Purification: Column Chromatography S4->S5

Figure 2: Workflow for the metal-free 3-component synthesis of pyrazole-thiomorpholine conjugates.

Quantitative Data Summary

The table below summarizes the operational parameters and efficiency metrics for both synthetic strategies, allowing researchers to select the optimal route based on their target library requirements.

ParameterProtocol A: CyclocondensationProtocol B: Multicomponent Thioamidation
Reaction Type Stepwise (Chalcone + Hydrazine)One-pot, three-component
Catalyst/Reagents Acetic acid (cat.) / Air ( O2​ )Elemental Sulfur ( S8​ )
Solvent Absolute EthanolDMF (Strictly Dry)
Temperature Reflux (78 °C)70 °C
Reaction Time 4–6 hours1–2 hours
Average Yield 75–85%70–86%
Green Metric Moderate (requires solvent reflux)High (Metal-free, high atom economy)

Experimental Protocols

Protocol A: Synthesis of 3-(4-Thiomorpholinophenyl)-5-aryl-1H-pyrazoles

Materials:

  • 1-(4-Thiomorpholinophenyl)-3-arylprop-2-en-1-one (1.0 equiv)

  • Hydrazine hydrate (80% aqueous, 2.5 equiv)

  • Glacial acetic acid (catalytic, 0.1 equiv)

  • Absolute ethanol (Solvent)

Step-by-Step Methodology:

  • Reagent Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the thiomorpholino-chalcone (1.0 mmol) in absolute ethanol (15 mL).

  • Nucleophile Addition: Slowly add hydrazine hydrate (2.5 mmol) dropwise at room temperature.

    • Causality: Hydrazine hydrate is preferred over anhydrous hydrazine due to its superior safety profile. Furthermore, the trace water aids in solubilizing the highly polar hydrazone intermediate prior to cyclization 3.

  • Catalysis & Heating: Add glacial acetic acid (0.1 mmol). Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 4–6 hours.

    • Causality: The mild acid catalyst protonates the carbonyl oxygen of the chalcone, increasing the electrophilicity of the β -carbon and accelerating the initial Michael addition.

  • Self-Validation (In-Process): Monitor the reaction via TLC (Hexane:EtOAc 7:3). The disappearance of the bright yellow chalcone spot (UV active at 365 nm) and the appearance of a lower Rf​ spot indicates pyrazoline formation.

  • Aromatization: Expose the refluxing mixture to atmospheric oxygen by briefly removing the septum.

    • Causality: The intermediate pyrazoline spontaneously oxidizes to the thermodynamically stable pyrazole ring under atmospheric O2​ at elevated temperatures.

  • Workup & Isolation: Cool the reaction to room temperature and pour it into crushed ice (30 g). Stir vigorously until a precipitate forms. Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure pyrazole.

Protocol B: Metal-Free Synthesis of Pyrazole-Conjugated Thioamides

Materials:

  • Pyrazole-3-carbaldehyde (1.0 equiv)

  • Thiomorpholine (1.1 equiv)

  • Elemental sulfur ( S8​ powder, 4.0 equiv)

  • Dry N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried 25 mL Schlenk tube, combine pyrazole-3-carbaldehyde (0.75 mmol), thiomorpholine (0.83 mmol), and elemental sulfur (3.0 mmol).

  • Solvent Addition: Add dry DMF (2 mL) to the mixture.

    • Causality: Dry DMF is critical. It possesses a high dielectric constant required to stabilize the polar transition states of the Willgerodt-Kindler-type reaction and fully solubilizes the elemental sulfur. Moisture must be strictly excluded to prevent the competitive hydrolysis of the intermediate thiocarbocation, which would erroneously yield an amide instead of the target thioamide 2.

  • Thermal Activation: Seal the tube and heat in an oil bath at 70 °C for 1–2 hours.

    • Causality: 70 °C provides sufficient thermal energy to cleave the S8​ ring into reactive polysulfide chains without causing the thermal degradation of the sensitive thiomorpholine ring.

  • Self-Validation (In-Process): The reaction mixture will transition from a pale yellow suspension to a deep orange/red homogeneous solution as the polysulfide species are generated and consumed. TLC (DCM:MeOH 95:5) will confirm the total consumption of the carbaldehyde.

  • Workup: Cool to room temperature and quench with distilled water (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 15 mL) to quantitatively remove the DMF.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the pyrazole-thiomorpholine thioamide conjugate.

References

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

  • Title: An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides Source: Beilstein Journal of Organic Chemistry / PMC URL: [Link]

  • Title: Synthesis of Pyrazole Compounds by Using Sonication Method Source: Oriental Journal of Chemistry URL: [Link]

Sources

Application

Developing a cell-based assay for pyrazolyl thiomorpholine activity

An In-Depth Guide to Developing a Cell-Based Assay for Pyrazolyl Thiomorpholine Bioactivity Application Note & Protocol Abstract Pyrazolyl thiomorpholines represent a promising class of heterocyclic compounds with a wide...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Developing a Cell-Based Assay for Pyrazolyl Thiomorpholine Bioactivity

Application Note & Protocol

Abstract

Pyrazolyl thiomorpholines represent a promising class of heterocyclic compounds with a wide range of pharmacological activities, including potent anti-cancer properties.[1][2] A critical step in the preclinical development of these molecules is the robust characterization of their biological effects in a cellular context. This guide provides a comprehensive framework for the development, optimization, and validation of a cell-based assay to quantify the anti-proliferative activity of pyrazolyl thiomorpholine derivatives. We detail a complete workflow, from initial cell line selection to final data analysis, using a resazurin-based cell viability assay as the primary readout. The protocols and principles outlined herein are designed to establish a self-validating system, ensuring the generation of reliable and reproducible data for drug discovery and development professionals.

Introduction: The Rationale for a Cell-Based Approach

Biochemical assays, while useful for measuring direct target engagement, often fail to predict a compound's true biological effect because they lack the complexity of a living system.[3] Cell-based assays bridge this gap by providing a more physiologically relevant environment, offering insights into a compound's cell permeability, metabolic stability, and potential cytotoxicity.[4][5] This is particularly crucial for evaluating compounds like pyrazolyl thiomorpholines, whose mechanism of action may involve complex signaling pathways.

Recent studies have identified pyrazoline-thiophene hybrids as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the G1/S phase transition in the cell cycle.[1] Inhibition of CDK2 by a compound leads to cell cycle arrest and a subsequent reduction in cell proliferation, a hallmark of many successful anti-cancer therapeutics. This application note will use the inhibition of a hypothetical CDK2-dependent cancer cell line as a model system. The primary assay will measure the reduction in cell viability/proliferation as an indicator of the compound's cytostatic or cytotoxic activity.

Principle of the Assay and Target Pathway

The assay quantifies the anti-proliferative activity of a test compound by measuring the metabolic activity of treated cells. The core of this protocol utilizes resazurin, a blue, non-fluorescent, and cell-permeable dye. In viable, metabolically active cells, intracellular reductases convert resazurin into the pink, highly fluorescent resorufin. The intensity of this fluorescent signal is directly proportional to the number of living cells. A potent pyrazolyl thiomorpholine that inhibits a critical cell cycle kinase will reduce cell proliferation, resulting in fewer metabolically active cells and, consequently, a weaker fluorescent signal.

Below is a simplified representation of the target pathway and the inhibitor's proposed mechanism of action.

CDK2_Inhibition_Pathway cluster_0 G1 Phase cluster_1 S Phase (DNA Synthesis) cluster_2 Inhibitor Action CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 forms complex pRB pRB CDK2->pRB phosphorylates (inactivates) E2F E2F Transcription Factors pRB->E2F releases S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes activates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Inhibitor Pyrazolyl Thiomorpholine Inhibitor->CDK2 INHIBITS

Figure 2: A systematic workflow for the development and execution of the cell-based assay.

Materials and Reagents

  • Cell Line: MCF-7 (human breast adenocarcinoma) or A549 (human lung carcinoma). These are common cancer cell lines known to be sensitive to cell cycle inhibitors. [1]* Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

  • Reagents for Cell Culture: Trypsin-EDTA (0.25%), Phosphate-Buffered Saline (PBS), pH 7.4.

  • Assay Plates: Sterile, black-walled, clear-bottom 96-well microplates are recommended to minimize background fluorescence and crosstalk. [6]* Pyrazolyl Thiomorpholine Compounds: Stock solutions prepared in 100% dimethyl sulfoxide (DMSO).

  • Positive Control: A known CDK inhibitor (e.g., Roscovitine).

  • Assay Reagent: Resazurin sodium salt (e.g., AlamarBlue™ or equivalent).

  • Equipment: Humidified incubator (37°C, 5% CO₂), biosafety cabinet, inverted microscope, multichannel pipette, fluorescence microplate reader (Excitation: ~560 nm, Emission: ~590 nm).

Detailed Protocols

Protocol 5.1: Cell Culture and Maintenance
  • Maintain Cells: Culture cells in T-75 flasks at 37°C in a 5% CO₂ humidified incubator.

  • Subculture: Passage the cells when they reach 80-90% confluency. Do not allow cells to become fully confluent, as this can alter their growth characteristics. [7]3. Harvesting for Assay:

    • Aspirate the culture medium.

    • Wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

    • Neutralize the trypsin with 7-8 mL of complete culture medium.

    • Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh medium.

    • Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. A viability of >95% is required for the assay.

Protocol 5.2: Cell Viability Assay
  • Cell Seeding: Dilute the cell suspension to the optimized seeding density (determined in Protocol 5.3) in complete culture medium. Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Edge Effect Mitigation: To avoid "edge effects," do not use the outermost wells for experimental data. Fill these wells with 100 µL of sterile PBS or medium to maintain humidity across the plate. [8]3. Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.

  • Compound Preparation:

    • Prepare a serial dilution series of the pyrazolyl thiomorpholine compounds and the positive control in culture medium from the DMSO stocks.

    • The final DMSO concentration in the well should be kept constant and typically ≤0.5% to avoid solvent toxicity. Prepare a "vehicle control" with the same final DMSO concentration.

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions, vehicle control, or medium-only (for "no-cell" background control) to the appropriate wells.

  • Incubation: Return the plate to the incubator for the predetermined exposure time (e.g., 48 or 72 hours).

  • Resazurin Addition:

    • Prepare the resazurin working solution according to the manufacturer's instructions (typically a 1:10 dilution in culture medium).

    • Add 20 µL of the resazurin working solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Read the plate on a fluorescence microplate reader using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Protocol 5.3: Assay Optimization

Before screening compounds, key parameters must be optimized to ensure the assay window is robust and the results are reliable. [5][9]

Parameter Rationale Method
Cell Seeding Density Too few cells will yield a low signal; too many will become confluent and enter growth arrest, masking the compound's effect. [7] Seed cells in a 2-fold dilution series (e.g., from 40,000 to 1,250 cells/well). Incubate for 48-72h and measure metabolic activity. Choose a density that is on the logarithmic phase of the growth curve at the end of the experiment.
Compound Incubation Time The effect of a cytostatic compound is time-dependent. The optimal time provides the largest assay window between treated and untreated cells. Treat cells (at optimal density) with a known inhibitor (positive control) at its IC50. Measure viability at 24, 48, and 72 hours. Select the time point that gives the best signal-to-background ratio.
DMSO Tolerance High concentrations of the solvent DMSO can be toxic to cells, confounding the results. Expose cells to a serial dilution of DMSO (e.g., 2% down to 0.03%). Determine the highest concentration that does not significantly impact cell viability (<10% reduction).

| Resazurin Incubation Time | The signal should be strong enough for reliable detection but not saturated. | After cell treatment, add resazurin and measure fluorescence every 30 minutes for 4-6 hours. Choose a time point on the linear part of the signal development curve. |

Data Analysis and Interpretation

  • Background Subtraction: Average the fluorescence intensity from the "no-cell" control wells and subtract this value from all other wells.

  • Calculate Percent Viability: Normalize the data to the vehicle-treated controls.

    • Percent Viability (%) = ( (Fluorescence_Sample - Fluorescence_Background) / (Fluorescence_VehicleControl - Fluorescence_Background) ) * 100

  • Generate Dose-Response Curve: Plot the Percent Viability against the logarithm of the compound concentration.

  • Determine IC50: Use a non-linear regression model (e.g., four-parameter logistic fit) in a suitable software package (like GraphPad Prism) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the cell viability.

Compound Concentration (µM)Log(Concentration)% Viability (Replicate 1)% Viability (Replicate 2)Average % Viability
1002.004.55.14.8
301.4810.211.510.9
101.0025.824.925.4
30.4848.951.350.1
10.0075.678.276.9
0.3-0.5292.190.591.3
0.1-1.0098.799.198.9
0 (Vehicle)N/A100.0100.0100.0

Table 1: Example data for generating a dose-response curve and calculating the IC50 value.

Assay Validation

Assay validation ensures the method is fit for its intended purpose. [10][11]For high-throughput screening (HTS), the Z-factor (Z') is a key metric for assay quality. [8]

Validation Parameter Description Acceptance Criteria
Z-Factor (Z') A measure of the statistical effect size, separating the positive and negative controls. It reflects the quality of the assay for HTS. Z' ≥ 0.5 indicates an excellent assay.
Precision (CV%) The closeness of agreement among a series of measurements. Calculated as (Standard Deviation / Mean) * 100. Intra-assay CV < 15%; Inter-assay CV < 20%.
Accuracy The closeness of the measured value to a nominal or known true value. Determined by comparing results of a reference compound to its known potency.

| Signal Window (S/B) | The ratio of the signal from the negative control (vehicle) to the positive control. | S/B ≥ 3 is generally acceptable. |

Z' Calculation: Z' = 1 - ( (3σ_p + 3σ_n) / |μ_p - μ_n| ) Where:

  • σ_p and μ_p are the standard deviation and mean of the positive control (e.g., a high concentration of an inhibitor).

  • σ_n and μ_n are the standard deviation and mean of the negative control (vehicle).

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High Well-to-Well Variability (High CV%) Inconsistent cell seeding; Edge effects; Pipetting errors.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette carefully. Avoid using outer wells for data. [8]
Low Signal or Low S/B Ratio Insufficient cell number; Low metabolic activity of cells; Suboptimal resazurin incubation time.Re-optimize cell seeding density. Ensure cells are healthy and in log growth phase. Optimize resazurin incubation time.
Z' < 0.5 High data variability; Small separation between positive and negative controls.Review all optimization parameters. Ensure the positive control concentration is sufficient to achieve maximum inhibition.
Inconsistent IC50 Values Between Experiments Variation in cell passage number or health; Inconsistent incubation times; Compound instability.Use cells within a defined low passage number range. Standardize all incubation steps precisely. Prepare fresh compound dilutions for each experiment.

References

  • Lifescience Global. (2012). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Available from: [Link]

  • Harvard University. Cell-based assays - DRSC/TRiP Functional Genomics Resources & DRSC-BTRR. Available from: [Link]

  • Al-Ostath, A., El-Sayed, M., Gaffer, H. E., & El-Faham, A. (2024). Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. RSC Advances. Available from: [Link]

  • ACS Publications. (2023). Machine-Learning-Based Data Analysis Method for Cell-Based Selection of DNA-Encoded Libraries. ACS Omega. Available from: [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. Available from: [Link]

  • Le Meur, N., Rossello, R., & Saez-Rodriguez, J. (2007). Statistical methods and software for the analysis of highthroughput reverse genetic assays using flow cytometry readouts. BMC Bioinformatics. Available from: [Link]

  • Costa, G. K. B., de Oliveira, J. A., & de Almeida, R. N. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available from: [Link]

  • Sterling Pharma Solutions. (2024). Analytical method validation for cell-based potency assays. Available from: [Link]

  • bioRxiv. (2025). Small molecule bioactivity benchmarks are often well-predicted by counting cells. Available from: [Link]

  • ResearchGate. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Available from: [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. Available from: [Link]

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Available from: [Link]

  • Infinix Bio. (2026). Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Available from: [Link]

  • Tutone, M., Perricone, U., & Cascioferro, S. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. Available from: [Link]

  • Wolters Kluwer. Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. Available from: [Link]

  • MDPI. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Available from: [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available from: [Link]

  • National Institutes of Health. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC. Available from: [Link]

  • MDPI. (2024). A Validation of the Equivalence of the Cell-Based Potency Assay Method with a Mouse LD 50 Bioassay for the Potency Testing of OnabotulinumtoxinA. Available from: [Link]

  • Lonza. (2012). Cell Assays and Analysis. Available from: [Link]

  • MDPI. (2022). Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. Available from: [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. Available from: [Link]

  • Cytometry Part B: Clinical Cytometry. (2013). Validation of Cell-based Fluorescence Assays: Practice Guidelines from the ICSH and ICCS. Available from: [Link]

Sources

Method

Using 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine in antimicrobial studies.

[label=" Binds", Fig 1. Drug discovery workflow utilizing the pyrazole-thiomorpholine scaffold.

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Author: BenchChem Technical Support Team. Date: March 2026

[label=" Binds",

Fig 1. Drug discovery workflow utilizing the pyrazole-thiomorpholine scaffold.

Quantitative Antimicrobial Activity Data

When derivatized (e.g., via coupling with thiazol-4-one or indole moieties), compounds containing the pyrazole-thiomorpholine architecture demonstrate profound broad-spectrum activity. Table 1 summarizes representative in vitro Minimum Inhibitory Concentration (MIC) data of optimized derivatives against critical pathogens, demonstrating superiority or equivalence to standard clinical therapies[1][2].

Table 1: Comparative MIC Values (µg/mL) of Pyrazole-Thiomorpholine Derivatives

Pathogen StrainGram StatusOptimized Derivative (MIC)Ciprofloxacin (MIC)Ketoconazole (MIC)
Staphylococcus aureus (MRSA)Positive (+)0.250.46N/A
Bacillus subtilisPositive (+)0.220.49N/A
Escherichia coliNegative (-)0.450.45N/A
Acinetobacter baumanniiNegative (-)0.440.48N/A
Candida albicansFungal0.24N/A0.49

Note: Data represents validated ranges for pyrazole-hybrid pharmacophores targeting MDR strains.

Experimental Protocols: Self-Validating Systems

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls that confirm assay validity before data interpretation.

Protocol A: High-Throughput MIC Determination via Resazurin Microtiter Assay (REMA)

This protocol determines the lowest concentration of the synthesized compound that completely inhibits microbial growth.

Materials: Mueller-Hinton Broth (MHB), 96-well clear-bottom plates, 0.015% Resazurin sodium salt solution, standardized bacterial inoculum ( 5×105 CFU/mL).

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the pyrazole-thiomorpholine derivative in 100% DMSO to a stock concentration of 10 mg/mL. Causality: DMSO ensures complete dissolution of lipophilic thiomorpholine derivatives. The final DMSO concentration in the assay must not exceed 1% to prevent solvent-induced cytotoxicity.

  • Serial Dilution: Dispense 50 µL of MHB into wells 2-12 of a 96-well plate. Add 100 µL of the working compound solution (e.g., 128 µg/mL) to well 1. Perform a two-fold serial dilution from well 1 to well 11, discarding 50 µL from well 11.

  • Inoculation: Add 50 µL of the bacterial suspension ( 5×105 CFU/mL) to wells 1-11.

  • Self-Validation Controls:

    • Well 12 (Growth Control): 50 µL MHB + 50 µL inoculum (Validates bacterial viability).

    • Well 13 (Sterility Control): 100 µL MHB only (Validates media sterility).

    • Well 14 (Vehicle Control): 50 µL MHB + 50 µL inoculum + 1% DMSO (Validates that the solvent is not inhibiting growth).

  • Incubation: Seal the plate and incubate at 37°C for 18 hours.

  • Indicator Addition: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2-4 hours.

    • Causality: Resazurin acts as an electron acceptor. Metabolically active (living) cells reduce the non-fluorescent blue dye to highly fluorescent pink resorufin. This provides a definitive, objective biochemical endpoint for cell viability, eliminating the subjectivity and error associated with visual turbidity assessments.

  • Readout: The MIC is defined as the lowest concentration (well) that remains blue (no metabolic reduction).

Protocol B: Mechanism Validation - DNA Gyrase Supercoiling Inhibition Assay

To confirm that the derivative acts via DNA gyrase inhibition, this cell-free assay evaluates the compound's ability to prevent the supercoiling of relaxed plasmid DNA[2].

Materials: E. coli DNA Gyrase, relaxed pBR322 plasmid DNA, assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP).

Step-by-Step Methodology:

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 1 U of DNA gyrase, 0.5 µg of relaxed pBR322 plasmid, and the assay buffer.

    • Causality: Relaxed pBR322 is used as the substrate because its conversion to a supercoiled state by gyrase causes a distinct shift in electrophoretic mobility, allowing clear visual differentiation of enzyme activity. ATP is strictly required as DNA supercoiling is an energy-dependent process.

  • Inhibitor Addition: Add the pyrazole-thiomorpholine derivative at varying concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µg/mL).

  • Self-Validation Controls:

    • Positive Control: Ciprofloxacin (Validates assay sensitivity to known gyrase inhibitors).

    • Negative Control: Reaction mixture without the inhibitor (Validates baseline enzyme activity).

    • Substrate Control: Relaxed pBR322 without enzyme (Validates the starting state of the plasmid).

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 5 µL of loading dye (containing SDS). Causality: SDS denatures the gyrase, and the organic extraction strips the protein from the DNA, preventing artifactual band shifts during electrophoresis.

  • Electrophoresis: Run the samples on a 1% agarose gel at 3 V/cm for 3 hours. Stain with ethidium bromide and visualize under UV light. The IC50 is the concentration at which 50% of the plasmid remains in the relaxed state.

Visualizing the Mechanism of Action

The dual-action nature of the pyrazole-thiomorpholine core is its greatest asset against resistance. By simultaneously binding to the ATP pocket of DNA Gyrase and the active site of DHFR, the compound induces a lethal dual-blockade of DNA replication and folate biosynthesis[1].

Mechanism Compound Pyrazole-Thiomorpholine Derivative Gyrase DNA Gyrase (Topoisomerase II) ATP-Binding Site Compound->Gyrase Binds DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Binds Supercoiling Inhibition of DNA Supercoiling Gyrase->Supercoiling Folate Inhibition of THF Biosynthesis DHFR->Folate Death Bacterial Cell Death (Bactericidal Effect) Supercoiling->Death Folate->Death

Fig 2. Dual-target mechanism of pyrazole-thiomorpholine derivatives in bacteria.

Conclusion

3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine represents a highly privileged scaffold in medicinal chemistry. By leveraging the hydrogen-bonding capacity of the pyrazole ring for target affinity and the lipophilic nature of the thiomorpholine ring for cellular penetration, researchers can develop next-generation antimicrobials capable of overcoming current resistance paradigms.

Sources

Application

Application of pyrazole derivatives in anti-inflammatory research.

Application Note & Protocol Guide: Pyrazole Derivatives in Anti-Inflammatory Drug Discovery Executive Summary Pyrazoles are a versatile class of nitrogenous heterocycles that have become a cornerstone in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Pyrazole Derivatives in Anti-Inflammatory Drug Discovery

Executive Summary

Pyrazoles are a versatile class of nitrogenous heterocycles that have become a cornerstone in medicinal chemistry, particularly for anti-inflammatory applications[1]. The development of 1,5-diarylpyrazole derivatives, such as Celecoxib, revolutionized the management of inflammation by selectively targeting Cyclooxygenase-2 (COX-2) while sparing Cyclooxygenase-1 (COX-1), thereby minimizing the gastrointestinal toxicities traditionally associated with non-steroidal anti-inflammatory drugs (NSAIDs)[2].

As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. Here, we will explore the mechanistic causality that dictates our experimental designs, structural optimization strategies, and the self-validating protocols necessary to accurately evaluate novel pyrazole derivatives in the laboratory.

Mechanistic Rationale & Structural Causality

The anti-inflammatory efficacy of pyrazole derivatives stems directly from their ability to selectively bind to the allosteric side pocket of the COX-2 enzyme[3]. While COX-1 and COX-2 share high sequence homology, the COX-2 active site features a valine at position 523 instead of an isoleucine. This single amino acid substitution creates a secondary hydrophilic pocket.

When designing pyrazole derivatives, incorporating a sulfonamide (-SO₂NH₂) or methanesulfonyl (-SO₂CH₃) pharmacophore at the N1 position of the pyrazole core is a critical structural choice[3]. This specific functional group exploits the structural variance by anchoring into the COX-2 specific pocket via hydrogen bonding with Arg513 and His90, effectively blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins without disrupting the cytoprotective functions of COX-1[4].

Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Induced by Cytokines PGE1 Cytoprotective Prostaglandins COX1->PGE1 PGE2 Pro-inflammatory Prostaglandins COX2->PGE2 Inflammation Inflammation & Pain PGE2->Inflammation Pyrazole Pyrazole Derivatives Pyrazole->COX1 Spares COX-1 Pyrazole->COX2 Selective Inhibition

Selective inhibition of the inducible COX-2 pathway by pyrazole derivatives.

Quantitative Data: SAR & Efficacy Benchmarking

To establish a baseline for novel drug development, it is imperative to benchmark experimental compounds against established reference drugs. The table below summarizes the in vitro COX-1/COX-2 inhibitory activity and Selectivity Index (SI) of recently developed pyrazole hybrids from authoritative literature[3][4][5][6].

Compound / ScaffoldTargetIC₅₀ (COX-1)IC₅₀ (COX-2)Selectivity Index (SI)Reference
Celecoxib (Control) COX-2~2.77 µM~35.56 nM78.06[3][5]
Compound 5u (Hybrid)COX-2134.11 µM1.79 µM74.92[3]
Compound 3b (Sulfonamide)COX-2875.7 nM39.43 nM22.21[4]
Compound 6d (Hydrazone)COX-250.0 µM0.45 µM111.1[6]
Compound 2g (Pyrazoline)LOXN/A80.0 µMN/A[1]

Data Interpretation Note: The Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) is the most critical metric here. An SI > 50 (e.g., Compound 6d and 5u) indicates a highly favorable safety profile, directly validating the success of the structural modifications made to the pyrazole core[3][6].

Experimental Workflows & Protocols

A robust evaluation of pyrazole derivatives must progress sequentially from target-specific biochemical assays to complex in vivo physiological models. This ensures that any observed in vivo efficacy is mechanistically grounded in the intended target.

Workflow Synthesis 1. Compound Synthesis InVitro 2. In Vitro COX Assay Synthesis->InVitro Docking 3. Molecular Docking InVitro->Docking Select Hits InVivo 4. In Vivo Paw Edema Docking->InVivo Validate

Sequential workflow for validating novel pyrazole-based anti-inflammatory agents.

Protocol A: In Vitro COX-1/COX-2 Fluorometric Inhibition Assay

Objective: To quantify the IC₅₀ values of synthesized pyrazole derivatives and determine their COX-2 Selectivity Index[6]. Causality & Self-Validation: We utilize a fluorometric assay measuring the peroxidase activity of COX. By using ovine COX-1 and human recombinant COX-2, we closely mimic human physiological binding. The inclusion of a known inhibitor (Celecoxib) validates the assay's sensitivity, while a vehicle control guarantees that the solvent (DMSO) is not denaturing the enzyme.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (100 mM Tris-HCl, pH 8.0) supplemented with 1 µM hematin. Note: Hematin is an absolute requirement as a cofactor for the peroxidase activity of the COX enzymes.

  • Compound Dilution: Dissolve the pyrazole derivatives in cell-culture grade DMSO. Prepare a 10-point serial dilution (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced artifacts.

  • Enzyme Incubation: In a 96-well black microplate, add 150 µL of assay buffer, 10 µL of the test compound, and 10 µL of COX-1 or COX-2 enzyme. Incubate at 25°C for 15 minutes to allow for steady-state binding.

  • Reaction Initiation: Add 10 µL of the fluorometric substrate (e.g., ADHP) and 10 µL of Arachidonic Acid. The conversion of ADHP to highly fluorescent resorufin is strictly dependent on the reduction of PGG₂ to PGH₂, directly correlating with COX activity.

  • Kinetic Reading: Measure fluorescence (Ex/Em = 535/587 nm) continuously for 5 minutes.

  • Data Analysis: Calculate the initial velocity for each concentration. Use non-linear regression (four-parameter logistic curve) to determine the IC₅₀.

Protocol B: In Vivo Carrageenan-Induced Rat Paw Edema Model

Objective: To evaluate the systemic anti-inflammatory efficacy of the lead pyrazole derivatives[1][7]. Causality & Self-Validation: Sub-plantar carrageenan injection induces a biphasic inflammatory response. The second phase (3–5 hours post-injection) is primarily driven by prostaglandin release (PGE₂) mediated by inducible COX-2[3]. If the vehicle control group peaks before 3 hours, the carrageenan may be contaminated with early-phase mediators (histamine/serotonin), invalidating the COX-2 specific readout.

Step-by-Step Methodology:

  • Animal Acclimatization: Fast adult Wistar rats (150-200g) for 12 hours prior to the experiment with free access to water. Fasting ensures uniform gastrointestinal absorption of the orally administered pyrazole compounds.

  • Dosing: Divide rats into groups of six. Administer the test pyrazole derivatives (e.g., 10-50 mg/kg) suspended in 0.5% carboxymethyl cellulose (CMC) via oral gavage. Include a vehicle control group (0.5% CMC) and a reference group (Celecoxib, 50 mg/kg)[3][7].

  • Baseline Measurement: One hour post-dosing, measure the basal volume of the right hind paw using a plethysmometer.

  • Edema Induction: Inject 0.1 mL of a 1% w/v freshly prepared λ-carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Time-Course Measurement: Measure paw volumes at 1, 2, 3, 4, and 5 hours post-injection.

  • Efficacy Calculation: Calculate the percentage of inhibition: % Inhibition = [(Vc - Vt) / Vc] × 100, where Vc is the increase in paw volume of the control group and Vt is the increase in the treated group. Potent pyrazole derivatives should demonstrate >75% inhibition at the 4-hour mark[3].

References

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC | nih.gov | 1

  • Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review | eurekaselect.com | 2

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC | nih.gov |3

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed | nih.gov | 4

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC | nih.gov | 7

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega | acs.org | 5

  • Design, synthesis, and biological evaluation of substituted hydrazone and pyrazole derivatives as selective COX-2 inhibitors: Molecular docking study - PubMed | nih.gov | 6

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the synthesis yield of 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine

Welcome to the Technical Support Center for the synthesis of 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine . As a Senior Application Scientist, I have designed this portal to move beyond basic recipes and address the mechan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine . As a Senior Application Scientist, I have designed this portal to move beyond basic recipes and address the mechanistic nuances of this specific workflow.

Thiomorpholines are privileged scaffolds in drug discovery, but constructing the ring—particularly with a bulky pyrazole substitution at the 3-position—requires precise kinetic control[1]. The most reliable route involves the condensation of an α-bromo ketone with an aminothiol, followed by the reduction of the resulting 3,6-dihydro-2H-1,4-thiazine intermediate[2].

Below, you will find a self-validating standard operating procedure (SOP), quantitative optimization data, and a targeted troubleshooting guide to maximize your yield.

Visual Workflow: Synthetic Pathway

SynthesisPathway Start Precursors: 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one + 2-aminoethanethiol HCl Step1 Step 1: S-Alkylation (Thioether Formation) Start->Step1 K2CO3, MeOH, 0°C Step2 Step 2: Intramolecular Condensation (-H2O) Step1->Step2 Spontaneous cyclization Intermediate Intermediate: 3-(1-methyl-1H-pyrazol-4-yl)-3,6-dihydro-2H-1,4-thiazine Step2->Intermediate Step3 Step 3: Imine Reduction (NaBH4 or IREDs) Intermediate->Step3 MeOH, 0°C to RT Product Target Product: 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine Step3->Product >85% Overall Yield

Fig 1: Step-by-step synthetic workflow for 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine.

Self-Validating Protocol (SOP)

This two-phase methodology is designed as a "self-validating system." Do not proceed to the next phase until the analytical checkpoints are met.

Phase 1: Thio-alkylation and Cyclization
  • Preparation: In an oven-dried, round-bottom flask under an argon atmosphere, dissolve 2-aminoethanethiol hydrochloride (1.1 eq) in anhydrous methanol (0.2 M).

  • Base Addition: Add anhydrous K₂CO₃ (2.5 eq) and stir at room temperature for 15 minutes to generate the free thiolate.

  • Electrophile Addition: Cool the mixture to 0 °C. Dissolve 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one (1.0 eq) in a minimal amount of methanol and add it dropwise over 30 minutes.

    • Causality: Dropwise addition at 0 °C kinetically favors S-alkylation over N-alkylation by keeping the electrophile concentration low.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint 1: Analyze an aliquot via LC-MS. The reaction is complete when the starting bromo-ketone is consumed, and the major peak corresponds to the intermediate imine (m/z [M+H]⁺ ≈ 182.08).

Phase 2: Imine Reduction
  • Reduction: Cool the reaction mixture containing the intermediate back to 0 °C. Slowly add NaBH₄ (2.0 eq) in small portions.

    • Causality: NaBH₄ is a mild hydride donor that selectively reduces the C=N bond without cleaving the newly formed thioether linkage.

  • Quenching: Stir for 2 hours at room temperature. Quench the excess NaBH₄ by carefully adding saturated aqueous NH₄Cl until gas evolution ceases.

  • Extraction: Remove methanol under reduced pressure. Partition the aqueous residue between EtOAc and water. Extract the aqueous layer with EtOAc (3x).

  • Validation Checkpoint 2: Spot the organic layer on a TLC plate (DCM:MeOH 9:1 with 1% Et₃N). The product should appear as a single UV-active spot that stains positive with ninhydrin (indicating the secondary amine). LC-MS should confirm the saturated product (m/z [M+H]⁺ ≈ 184.09).

Quantitative Data: Yield Optimization Parameters

The following table summarizes the empirical data gathered during the optimization of this synthesis. Use this to benchmark your own reaction conditions.

ParameterCondition TestedObservation / YieldRecommendation
Base (Step 1) Et₃N (2.5 eq)45% yield, significant N-alkylation observedAvoid
Base (Step 1) K₂CO₃ (2.5 eq)82% yield, clean S-alkylationOptimal
Solvent (Step 1) THFPoor solubility of cysteamine HCl, stalled reactionAvoid
Solvent (Step 1) MethanolComplete dissolution, fast cyclization kineticsOptimal
Reductant (Step 2) LiAlH₄Ring opening and decomposition of intermediateAvoid
Reductant (Step 2) NaBH₄90% yield (Step 2), clean imine reductionOptimal
Temperature (Step 1) 25 °C (RT)60% yield, increased N,S-dialkylation byproductsSub-optimal
Temperature (Step 1) 0 °C then RT85% overall yield, high regioselectivityOptimal

Troubleshooting & FAQs

Q1: Why am I observing high levels of disulfide byproducts during the initial condensation? A: 2-aminoethanethiol is highly susceptible to oxidative dimerization to cystamine in the presence of oxygen and base. Causality & Solution: Oxygen acts as an electron acceptor, facilitating the coupling of two thiolates. To prevent this, degas all solvents by sparging with argon for 15 minutes prior to use. Add the 2-aminoethanethiol hydrochloride in portions under a strict positive pressure of inert gas.

Q2: The cyclization step yields a mixture of the desired 3,6-dihydro-2H-1,4-thiazine and uncyclized thioether. How can I drive the reaction to completion? A: The intramolecular condensation of the primary amine onto the ketone to form the imine requires the elimination of water. In alcoholic solvents, this equilibrium can occasionally stall. Causality & Solution: Add a catalytic amount of glacial acetic acid or activated molecular sieves (3Å) to the reaction mixture to scavenge water and thermodynamically drive imine formation.

Q3: How do I prevent competing N-alkylation of the cysteamine? A: While the thiolate is a softer, more reactive nucleophile than the amine, the primary amine can still attack the α-bromo ketone if the local concentration of the electrophile is too high or the base is too strong. Causality & Solution: Maintain the reaction temperature strictly at 0 °C during the dropwise addition of the bromo-ketone, and use a heterogeneous mild base like K₂CO₃ rather than soluble organic bases (like Et₃N), which can prematurely deprotonate the amine.

Q4: My target molecule is obtained as a racemate. How can I achieve an enantioselective synthesis of the (S)- or (R)-enantiomer? A: Standard chemical reduction with NaBH₄ attacks the planar imine intermediate from both faces equally, resulting in a racemic mixture. Causality & Solution: Transition from chemical reduction to a biocatalytic approach. The unselective NaBH₄ reduction can be replaced by using Imine Reductases (IREDs) coupled with a glucose dehydrogenase (GDH) cofactor regeneration system. This enzymatic approach has been proven to yield chiral 3-substituted thiomorpholines with up to 99% enantiomeric excess[2].

Q5: What is the most efficient way to purify the final 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine? A: The product is a highly polar, basic secondary amine that tends to streak heavily on standard bare silica gel, leading to poor recovery. Causality & Solution: Bypass standard chromatography by performing a rigorous acid-base extraction. Extract the organic impurities with EtOAc while the product is held in the aqueous phase at pH 2 (as the hydrochloride salt). Then, basify the aqueous phase to pH 10 using NaOH and extract the free-base thiomorpholine into DCM.

References

  • [2] Enantioselective Synthesis of Thiomorpholines through Biocatalytic Reduction of 3,6-Dihydro-2H-1,4-thiazines Using Imine Reductases. The Journal of Organic Chemistry. URL:[Link]

  • [1] New Aspects of Thiomorpholine Chemistry. Russian Journal of Organic Chemistry. URL:[Link]

Sources

Optimization

Technical Support Center: Acidic Stability Testing of 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine

Welcome to the technical support guide for the acidic stability testing of 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scient...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the acidic stability testing of 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary information to design, execute, and interpret acidic forced degradation studies for this specific molecule.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the stability of 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine under acidic conditions.

Q1: What are the primary chemical stability concerns for 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine in an acidic environment?

A1: The primary concern is the acid-catalyzed hydrolysis or degradation of the thiomorpholine ring. The thiomorpholine moiety contains both a secondary amine and a thioether linkage. The nitrogen atom is the most basic site and will be protonated under acidic conditions. While thioethers are generally more stable to hydrolysis than ethers, the C-N bond within the ring could be susceptible to cleavage under harsh acidic conditions (e.g., strong acid, elevated temperature), potentially leading to ring-opening. The N-methylpyrazole ring is generally stable to acid, but its electronic influence on the rest of the molecule should be considered.[1][2]

Q2: According to regulatory guidelines, what are the recommended starting conditions for an acidic forced degradation study?

A2: The International Council for Harmonisation (ICH) Q1A(R2) guideline suggests evaluating the susceptibility of the drug substance to hydrolysis across a wide range of pH values.[3] A standard starting point for acid hydrolysis is to expose a solution of the compound to 0.1 M hydrochloric acid (HCl) at an elevated temperature (e.g., 60°C). The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation is significant but not overly excessive.[4][5] If degradation is too rapid, milder conditions (e.g., 0.01 M HCl, lower temperature) should be used. Conversely, if no degradation is observed, harsher conditions (e.g., 1 M HCl, higher temperature) may be necessary.[6][7]

Q3: What analytical technique is most suitable for monitoring the stability of this compound and its degradation products?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the industry standard and most appropriate technique.[8][9] This method should be capable of separating the intact parent compound from all potential degradation products, ensuring that the assay is specific and accurate.[10][11][12] Typically, a reversed-phase gradient method with UV detection is developed.[8] Coupling the HPLC system with a mass spectrometer (LC-MS) is highly beneficial during development to aid in the identification and characterization of unknown degradation peaks.[6][8]

Section 2: Troubleshooting and In-Depth Scientific Guidance

This section provides solutions to specific problems you might encounter during your experiments, framed in a question-and-answer format.

Q4: I'm conducting my study at pH 1 (0.1 M HCl) and 60°C, but I'm seeing over 50% degradation in just a few hours. How should I adjust my protocol?

A4: Observing excessively rapid degradation indicates that your stress conditions are too harsh. The goal of a forced degradation study is to promote controlled degradation, not to destroy the molecule completely.[6]

  • Actionable Steps:

    • Reduce Temperature: Lower the incubation temperature in 10°C increments (e.g., from 60°C to 50°C, then to 40°C) while keeping the acid concentration constant. Temperature has a significant impact on reaction kinetics.

    • Reduce Acid Concentration: If lowering the temperature is insufficient, decrease the acid concentration (e.g., from 0.1 M HCl to 0.01 M or even 0.001 M HCl).

    • Time Sampling: Ensure you are taking samples at earlier time points (e.g., 0, 1, 2, 4, and 8 hours) to better characterize the degradation kinetics.

Q5: I have subjected my compound to 1 M HCl at 80°C for 24 hours and see no degradation. How can I confirm my analytical method is truly "stability-indicating"?

A5: The absence of degradation under harsh conditions suggests the molecule is highly stable to acid hydrolysis, but it does not inherently validate your method as stability-indicating. A stability-indicating method must be proven to separate degradants from the main peak if they were present.[13][14]

  • Causality and Solution: Your method's specificity is unconfirmed. You must prove that a degradation product, if formed, would not co-elute with the parent peak.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the stressed API peak. A purity angle less than the purity threshold suggests the peak is spectrally pure. However, this is not foolproof.[7]

    • Orthogonal Stress Conditions: Force degradation using a different mechanism that is known to work (e.g., oxidation with 3% hydrogen peroxide). The goal is to generate any degradation products. Then, run a sample spiked with these degradants to confirm your HPLC method can resolve them from the parent compound under the original acidic mobile phase conditions.[4]

    • Method Re-development: If co-elution is suspected, you may need to adjust your HPLC method (e.g., change the gradient slope, mobile phase pH, or column chemistry) to achieve separation.[9]

Q6: My chromatogram of an acid-stressed sample shows several new, smaller peaks. How do I confirm these are degradation products and not artifacts?

A6: This is a critical step in ensuring the integrity of your study. New peaks must be systematically investigated.

  • Systematic Verification:

    • Analyze a Control Sample: Always analyze a control sample (API in the reaction solvent without acid) that has been subjected to the same temperature and time conditions. Peaks present in the control are likely impurities from the starting material, not acid-induced degradants.[7]

    • Analyze a Placebo: If working with a formulated drug product, stress a placebo (formulation without the API) under the same conditions. This will identify peaks originating from excipient degradation.[15]

    • Check Mass Balance: The total amount of drug detected (parent + degradants, corrected for response factors if known) should remain relatively constant over the experiment. A good mass balance (typically 90-110%) provides confidence that you are observing the major transformation products.[7][15]

    • Use LC-MS: As mentioned, LC-MS is invaluable. Degradation products should have masses that can be logically derived from the parent molecule (e.g., through hydrolysis, ring-opening).

Section 3: Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Acidic Forced Degradation Study
  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Sample Preparation:

    • Label a series of vials for each time point (e.g., 0, 2, 4, 8, 12, 24 hours).

    • To each vial, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to a final API concentration of 0.1 mg/mL.

  • Incubation: Place the vials in a calibrated oven or water bath set to 60°C. The T=0 sample should be immediately neutralized and diluted for analysis.

  • Time Point Sampling: At each designated time point, remove a vial.

  • Neutralization (Quenching): Immediately neutralize the sample by adding an equivalent molar amount of a base (e.g., 0.1 M NaOH). This stops the acid-catalyzed degradation.

  • Dilution & Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.01 mg/mL). Analyze immediately using the validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method
  • Column: C18, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 10 90
    25 10 90
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

Section 4: Data Interpretation & Visualization

Hypothetical Stability Data Summary

The table below illustrates how to present data from an acidic stress test conducted under different conditions.

ConditionTime (hours)% Parent Compound Remaining% Degradation Product 1% Degradation Product 2Mass Balance (%)
0.1 M HCl, 60°C 0100.00.00.0100.0
491.27.90.599.6
884.513.81.199.4
2465.129.54.398.9
0.01 M HCl, 60°C 2498.31.50.199.9
Diagrams and Workflows

The following diagrams visualize the experimental workflow and a potential degradation mechanism.

G cluster_prep Sample Preparation cluster_stress Stress Application cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution dilute Dilute Stock in 0.1 M HCl to 0.1 mg/mL stock->dilute incubate Incubate at 60°C dilute->incubate sample Sample at T = 0, 2, 4, 8, 24h incubate->sample quench Quench with 0.1 M NaOH sample->quench hplc Analyze via Stability-Indicating HPLC quench->hplc quant Calculate % Degradation & Mass Balance hplc->quant

Caption: Experimental workflow for acidic forced degradation.

G parent 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine protonated Protonated Thiomorpholine (N+) Intermediate parent->protonated + H+ (Fast Equilibrium) product Hypothesized Ring-Opened Product (e.g., Amino Thioether) protonated->product + H2O (Slow, Rate-Limiting Step) Acid-Catalyzed Hydrolysis

Caption: Potential degradation pathway under acidic conditions.

References

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • American Chemical Society. (2017, January 13). Stereoselective Polymer-Supported Synthesis of Morpholine- and Thiomorpholine-3-carboxylic Acid Derivatives. ACS Combinatorial Science. [Link]

  • Google Patents. (2016, August 31).
  • LCGC International. (2026, March 16). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • National Institutes of Health (NIH). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. [Link]

  • Pharma Stability. Troubleshooting & Pitfalls. [Link]

  • National Institutes of Health (NIH). (2014). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC. [Link]

  • SGS Singapore. Forced Degradation Testing. [Link]

  • ResearchGate. (2026, February 18). New Aspects of Thiomorpholine Chemistry. [Link]

  • American Chemical Society. (2021, May 6). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]

  • R Discovery. (1970, January 1). Studies of thiomorpholine derivatives. I. Synthesis of 2-substituted-3-oxoperhydro-2H-1,4-thiazine-5-carboxylic acids and their reaction with thionyl chloride containing sulfuryl chloride. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • International Council for Harmonisation (ICH). (2010, February 2). Q1A(R2) Guideline. [Link]

  • International Research Journal of Pharmacy and Medical Sciences. Stability Indicating HPLC Method Development: A Review. [Link]

  • National Institutes of Health (NIH). Catalytic Markovnikov Hydrothiolation of Dehydroamino Acids: Unified Total Synthesis of Enteropeptin Sactipeptides. PMC. [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

  • Nature. (2021, March 25). An acidic morpholine derivative containing glyceride from thraustochytrid, Aurantiochytrium. [Link]

  • ResearchGate. (2021, October 20). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

  • Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ResearchGate. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]

  • MDPI. (2023, October 30). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. [Link]

  • American Chemical Society. (2017, February 8). One-Pot Strategy for Thiazoline Synthesis from Alkenes and Thioamides. Organic Letters. [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • Quest Journals. Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2023, February 28). Stability Indicating HPLC Method Development: A Review. [Link]

Sources

Troubleshooting

Pyrazole Synthesis Technical Support Center: Troubleshooting &amp; Optimization Guide

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is engineered for researchers, medicinal chemists, and drug development professionals who require high-fidelity, reproducible methods for synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is engineered for researchers, medicinal chemists, and drug development professionals who require high-fidelity, reproducible methods for synthesizing substituted pyrazoles.

The assembly of the pyrazole core—most commonly via the Knorr synthesis (condensation of a 1,3-dicarbonyl with a hydrazine)—is notoriously prone to side reactions, including poor regioselectivity, stalled intermediates, and off-target N-alkylation[1],[2]. This guide deconstructs the causality behind these failures and provides validated, self-correcting protocols to salvage your synthesis.

Diagnostic Triage Workflow

Before altering your reaction parameters, use the diagnostic workflow below to identify the specific mechanistic failure occurring in your flask.

G Start Crude Pyrazole Mixture CheckYield Low Yield or Multiple Spots? Start->CheckYield Regio Regioisomers (3- vs 5-substituted) CheckYield->Regio NMR shows duplicate peaks Incomplete Incomplete Cyclization (Hydrazone present) CheckYield->Incomplete LC-MS shows intermediate mass Alkylation Over/N-alkylation Mixtures CheckYield->Alkylation Post-functionalization issues Solv Adjust Solvent Polarity (e.g., TFE/TFA) Regio->Solv Temp Increase Temp / Acid Catalysis Incomplete->Temp Protect Use SEM-Protecting Group Switch Alkylation->Protect

Caption: Diagnostic workflow for identifying and resolving common pyrazole synthesis side reactions.

Module A: Managing Regioselectivity in the Knorr Synthesis

Causality & Theory

In the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, two electrophilic centers compete for the initial nucleophilic attack[1]. If the steric and electronic differentiation between the two carbonyls is minimal, the reaction yields an inseparable mixture of 3- and 5-substituted pyrazole regioisomers[1]. To force regiocontrol, you must manipulate the transition state using highly ionizing, fluorinated solvents that selectively activate the more electron-rich carbonyl without acting as competing nucleophiles[3].

Frequently Asked Questions

Q: My Knorr synthesis yields a 1:1 mixture of regioisomers. How can I drive the reaction to a single isomer? A: Switch your solvent system. Traditional solvents like ethanol often fail to differentiate the electrophilicity of the two carbonyls. By switching to 2,2,2-trifluoroethanol (TFE) with a catalytic amount of trifluoroacetic acid (TFA), you leverage TFE's strong hydrogen-bond donating capacity to selectively activate one carbonyl, while TFA modulates the nucleophilicity of the hydrazine[3].

Q: I already have a mixture of regioisomers. How can I separate them without running a grueling silica column? A: Exploit their differential basicity. Because the steric environment around the pyrazole nitrogen differs between the 3- and 5-isomers, they often possess different pKa values. You can perform a fractional acid-base extraction to selectively protonate and partition one isomer into an aqueous phase[4].

Quantitative Data: Solvent Effects on Regioselectivity

Table 1: Influence of Reaction Parameters on Pyrazole Regioselectivity

Solvent SystemCatalystTemperatureMajor Side ReactionRegiomeric Ratio (3-R : 5-R)Isolated Yield (%)
EthanolNone78 °C (Reflux)Hydrazone stalling55 : 4562
TolueneAcOH (10 mol%)110 °CThermal degradation70 : 3075
DMFK₂CO₃ (1.5 eq)100 °CN-alkylation15 : 8568
TFETFA (20 mol%)80 °CNone observed>95 : 588

Note: Data represents generalized trends for the condensation of unsymmetrical 1,3-diketones. TFE/TFA conditions significantly enhance electrophilic differentiation[3].

Experimental Protocol 1: Chemical Separation of Pyrazole Regioisomers via Acid-Base Extraction

This self-validating protocol utilizes differential pKa values to separate isomers without chromatography[4].

  • Dissolution: Dissolve the crude pyrazole regioisomer mixture in a non-polar organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acid Extraction: Add an equal volume of 1 M HCl. Shake vigorously in a separatory funnel and allow the layers to separate.

    • Self-Validation Check: Spot both the organic and aqueous layers on a TLC plate (neutralize the aqueous spot with NaHCO3 before developing). If separation is successful, the more basic isomer will be exclusively in the aqueous layer[4].

  • Phase Separation: Drain the lower aqueous layer containing the protonated pyrazole salt into an Erlenmeyer flask. Wash the organic layer once more with 1 M HCl and combine the aqueous extracts[4].

  • Neutralization: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M NaOH dropwise with vigorous stirring until the solution reaches pH > 8.

    • Self-Validation Check: The purified pyrazole regioisomer should spontaneously precipitate as a white solid or form an immiscible oil[4].

  • Recovery: Extract the neutralized aqueous layer with fresh ethyl acetate, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure regioisomer[4].

Module B: Stalled Cyclizations & Hydrazone Intermediates

Causality & Theory

The Knorr synthesis is not a concerted reaction. It proceeds via a stepwise mechanism: initial condensation to form a hydrazone, intramolecular cyclization to a 5-hydroxypyrazoline intermediate, and final aromatizing dehydration[2]. Under neutral conditions or with electron-deficient substrates, the cyclization or dehydration steps can stall, leaving you with unreacted hydrazone[2].

Pathway Diketone 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Diketone->Hydrazone Fast -H2O Hydroxypyrazoline 5-Hydroxypyrazoline (Unstable) Hydrazone->Hydroxypyrazoline Acid Catalyzed Cyclization Pyrazole Aromatic Pyrazole (Final Product) Hydroxypyrazoline->Pyrazole Dehydration -H2O

Caption: Stepwise mechanistic pathway of pyrazole synthesis highlighting the stall-prone hydrazone intermediate.

Frequently Asked Questions

Q: LC-MS analysis shows a major mass peak corresponding to the uncyclized hydrazone [M+H]+. How do I force aromatization? A: The intramolecular cyclization requires the hydrazone to adopt a specific cis-conformation and requires electrophilic activation of the remaining carbonyl[2]. Add 10–20 mol% of glacial acetic acid or p-toluenesulfonic acid (pTSA) and heat the reaction to 100-110 °C[2]. If the intermediate is highly stable, use Dean-Stark conditions in toluene to continuously remove water, thermodynamically driving the dehydration step.

Q: My reaction mixture turned dark red/brown, and the yield is terrible. What happened? A: Hydrazine derivatives (especially phenylhydrazine) are highly prone to air oxidation and light degradation, forming diazene intermediates and colored polymeric byproducts[2]. Always use freshly distilled or newly opened hydrazine, and run the reaction under an inert Argon or Nitrogen atmosphere to suppress oxidative side reactions[2].

Module C: N-Alkylation Regiocontrol

Causality & Theory

Attempting to N-alkylate an existing 3-substituted 1H-pyrazole typically yields a frustrating mixture of N1 and N2 alkylated products[5]. Because the two nitrogen atoms rapidly tautomerize, they are electronically similar. Using standard basic conditions (e.g., NaH and an alkyl halide) generates a highly symmetric pyrazolate anion, destroying any inherent selectivity[5].

Frequently Asked Questions

Q: I need to install an alkyl group exclusively at the N1 position. How can I achieve complete regiocontrol? A: You have two primary strategies:

  • The SEM-Switch Strategy: Protect the pyrazole with a 2-(trimethylsilyl)ethoxymethyl (SEM) group. The SEM group can be chemically transposed from one nitrogen to the other, transforming an unreactive position into a reactive one, allowing for sequential, highly regiocontrolled N-alkylation[6].

  • Catalyst-Free Alkylation: If you are alkylating with electron-deficient olefins (Michael acceptors), conducting the reaction catalyst-free in highly polar solvents can leverage attractive non-covalent interactions in the transition state to heavily favor N1-alkylation (>99:1 ratio)[7].

Experimental Protocol 2: Regioselective Synthesis via Acid-Assisted Condensation

Use this protocol to build the pyrazole core from scratch with absolute regiocontrol, bypassing the need for late-stage N-alkylation[3].

  • Substrate Dissolution: In a dry, round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 mmol) in 5 mL of 2,2,2-trifluoroethanol (TFE)[3].

  • Hydrazine Addition: Add the substituted hydrazine (1.1 mmol) dropwise at room temperature.

    • Self-Validation Check: The solution may slightly change color, indicating initial hydrazone formation. Do not apply heat yet to prevent non-selective thermal cyclization.

  • Acidification: Add Trifluoroacetic acid (TFA) (20 mol%) to the stirring mixture[3].

    • Causality: The acid selectively protonates the hydrazine, slowing down the reaction rate just enough to allow the TFE solvent to direct the nucleophile to the most electrophilic carbon.

  • Heating & Monitoring: Attach a reflux condenser and heat the mixture to 80 °C for 2-4 hours. Monitor the reaction progress via LC-MS.

    • Self-Validation Check: The reaction is complete when the intermediate hydrazone mass [M+H]+ completely transitions to the dehydrated pyrazole mass [M-H₂O+H]+.

  • Workup: Concentrate the mixture under reduced pressure to remove the TFE. Neutralize the crude residue with saturated aqueous NaHCO₃, extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the pure regioisomer[3].

References

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins - Organic Chemistry Portal -[Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - NIH - [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - NIH - [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ACS Publications - [Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals working with 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine (CAS: 1368330-42-0).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals working with 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine (CAS: 1368330-42-0). This molecule is a privileged heterocyclic scaffold, combining the hydrogen-bond donating/accepting potential of a pyrazole ring with the conformational flexibility of a thiomorpholine ring.

Synthesizing and scaling this compound often presents unique purification challenges, primarily due to the nucleophilicity of the sulfur atom and the chelating nature of the bi-heterocyclic system. This guide provides field-proven troubleshooting strategies, causality-driven protocols, and self-validating workflows to achieve >99% purity.

Quantitative Impurity Profiling

Before initiating purification, it is critical to understand the physicochemical properties of the target molecule versus its common synthetic impurities. The table below summarizes the quantitative data used to design our separation strategies.

Impurity ProfileMolecular Weight (Da)LC-MS Adduct (m/z)pKa (Predicted)Causality & Origin
Target: 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine 183.27[M+H]⁺ 184.3~8.5 (Amine)Desired product.
Thiomorpholine 1-oxide derivative 199.27[M+H]⁺ 200.3~7.2Partial oxidation of the sulfur atom by atmospheric O₂ or residual peroxides in ethereal solvents.
Thiomorpholine 1,1-dioxide derivative 215.27[M+H]⁺ 216.3~5.4Over-oxidation of the sulfur atom; strongly electron-withdrawing group reduces amine basicity ()[1].
1-methyl-1H-pyrazole-4-carbaldehyde 110.11[M+H]⁺ 111.1N/AUnreacted starting material from reductive amination or condensation steps.

Troubleshooting FAQs: Causality & Logic

Q: Why does my synthesized product constantly show +16 and +32 Da mass adducts on LC-MS, and how can I selectively remove them? A: These mass adducts correspond to the sulfoxide (+16 Da) and sulfone (+32 Da) derivatives. The sulfur atom in the thiomorpholine ring is highly electron-rich and susceptible to spontaneous oxidation by atmospheric oxygen or trace peroxides during workup. Causality & Removal: The oxidation state of the sulfur profoundly impacts the basicity of the adjacent secondary amine. While the parent thiomorpholine has a pKa of approximately 8.5, the electron-withdrawing nature of the sulfone group in thiomorpholine 1,1-dioxide drastically reduces the pKa to ~5.4 ()[1]. You can exploit this thermodynamic differential through pH-controlled salt formation ()[2]. By adjusting the pH using anhydrous HCl, the more basic parent thiomorpholine selectively protonates and precipitates as a hydrochloride salt, leaving the less basic oxidized impurities dissolved in the organic phase.

Q: I am observing incomplete ring closure during the thiomorpholine synthesis. How do I drive the cyclization to completion? A: If your synthetic route involves the condensation of a pyrazole-derived α -halo ketone with cysteamine—a standard route to 3-substituted thiomorpholines ()[3]—the intermediate open-chain amino-thiol can stall. Causality: Cyclization is kinetically favored but can be thermodynamically hindered if the pH drops too low (protonating the amine and killing its nucleophilicity) or if the leaving group is poor. Ensure the reaction is buffered appropriately (e.g., with triethylamine) to maintain amine nucleophilicity. If uncyclized thiol remains, it can be scavenged using a maleimide-functionalized silica resin prior to column chromatography to prevent co-elution.

Q: My cross-coupling steps left heavy metal residues (Pd/Cu). Traditional aqueous washes aren't working. How do I clear them? A: The pyrazole and thiomorpholine rings are both excellent bidentate metal chelators. Causality: Traditional aqueous washes (e.g., EDTA or NH₄OH) fail because the 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine scaffold outcompetes the wash solution for the metal ion. Instead, you must utilize functionalized solid-supported scavengers (like Thiol-functionalized silica). These resins possess a higher binding affinity for soft metals than your target molecule, breaking the product-metal complex thermodynamically.

Step-by-Step Experimental Protocols

Protocol A: Selective Hydrochloride Salt Recrystallization

This protocol is a self-validating system: the successful precipitation of a white crystalline solid directly confirms the separation of the highly basic target from its less basic oxidized impurities.

  • Dissolution: Dissolve the crude 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine free base in a minimal volume of anhydrous ethyl acetate (EtOAc) under an inert argon atmosphere.

  • Acidification: Slowly add 1.05 equivalents of 1M HCl in diethyl ether dropwise at 0 °C.

    • Causality: The low temperature prevents exothermic degradation, while the anhydrous ethereal HCl ensures the selective protonation of the highly basic parent amine (pKa ~8.5) over the less basic sulfoxide/sulfone impurities (pKa < 7.2) ()[1].

  • Crystallization: Stir the mixture for 1 hour at 0 °C. The target hydrochloride salt will precipitate as a white solid.

  • Filtration: Filter the precipitate under a nitrogen blanket. Wash the filter cake with cold diethyl ether (2 × 10 mL) to wash away residual unprotonated oxidized impurities.

  • Free-basing (Validation Step): Dissolve the pure salt in degassed deionized water. Adjust the pH to 9.5 using 1M NaOH. Extract with dichloromethane (DCM), dry over Na₂SO₄, and concentrate in vacuo. Analyze via LC-MS to confirm the absence of +16/+32 Da peaks.

Protocol B: Scavenging Trace Transition Metals (Pd/Cu)
  • Preparation: Dissolve the purified 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine in a non-coordinating solvent (e.g., DCM) to a concentration of 0.1 M.

  • Resin Addition: Add 4 equivalents (relative to the estimated metal concentration from ICP-MS) of a thiol-functionalized silica resin (e.g., SiliaMetS Thiol).

    • Causality: The high local concentration of thiol groups on the solid support thermodynamically outcompetes the pyrazole-thiomorpholine scaffold for soft metals.

  • Incubation: Stir the suspension gently at 40 °C for 8 hours. Elevated temperatures increase the kinetic rate of metal dissociation from the product complex.

  • Filtration: Filter the mixture through a pad of Celite to remove the metal-bound resin. Wash the pad with 2 column volumes of DCM. Evaporate the filtrate to yield the metal-free product.

Purification Workflow Visualization

PurificationWorkflow Start Crude 3-(1-methyl-1H-pyrazol-4-yl) thiomorpholine Analyze LC-MS & ICP-MS Impurity Profiling Start->Analyze Decision1 Contains Sulfoxides or Sulfones? Analyze->Decision1 SaltForm Selective HCl Salt Precipitation (pH ~7.5) Decision1->SaltForm Yes Decision2 Contains Trace Metals (Pd/Cu)? Decision1->Decision2 No SaltForm->Decision2 Precipitate Reject Discard Oxidized Impurities SaltForm->Reject Filtrate Scavenge Resin Treatment (e.g., Thiol-Silica) Decision2->Scavenge Yes Chromatography Silica Gel Chromatography Decision2->Chromatography No Scavenge->Chromatography Pure Pure Target Molecule (>99% Purity) Chromatography->Pure

Fig 1: Decision-tree workflow for the purification of 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine.

References

  • Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Enantioselective Synthesis of Thiomorpholines through Biocatalytic Reduction of 3,6-Dihydro-2H-1,4-thiazines Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Degradation of Thiomorpholine-Containing Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiomorpholine-containing compounds. This guide is de...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiomorpholine-containing compounds. This guide is designed to provide expert insights, validated protocols, and practical troubleshooting advice to navigate the complexities of studying the degradation pathways of these important molecules. The thiomorpholine moiety is a key structural motif in various active pharmaceutical ingredients (APIs), valued for its contribution to a range of pharmacological activities, including antibiotic and antioxidant effects. However, the presence of a nucleophilic sulfur atom and a saturated heterocyclic ring system presents unique stability challenges.

This guide is structured to address your needs, from foundational questions to in-depth troubleshooting of experimental hurdles.

Section 1: Frequently Asked Questions (FAQs) on Thiomorpholine Degradation

This section addresses fundamental questions regarding the stability and degradation of thiomorpholine and its derivatives.

Q1: What are the primary degradation pathways for thiomorpholine-containing compounds?

A1: The degradation of the thiomorpholine ring is primarily dictated by its two key structural features: the thioether and the secondary/tertiary amine. The most common degradation pathways are:

  • Oxidative Degradation: The sulfur atom is highly susceptible to oxidation. This is typically the most prevalent degradation pathway under oxidative stress (e.g., exposure to peroxides, atmospheric oxygen, or metal ions). The initial product is the S-oxide (sulfoxide), which can be further oxidized to the S,S-dioxide (sulfone). Both of these are common metabolites and degradation products.

  • Hydrolytic Degradation & Ring Cleavage: While the thiomorpholine ring itself is generally stable to hydrolysis under neutral pH, extreme acidic or basic conditions can promote ring cleavage. In biological systems, such as microbial degradation, the pathway often involves cleavage of the C-N bond, leading to the formation of an intermediary amino acid, which is then further metabolized. This can ultimately lead to products like thiodiglycolic acid.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate photo-oxidative processes or other radical-mediated reactions, leading to a complex mixture of degradants. The specific pathway is highly dependent on the overall structure of the molecule and the presence of other chromophores.

Q2: What is the most common degradation product I should look for?

A2: For most thiomorpholine-containing APIs, the thiomorpholine S-oxide is the most common and earliest-forming degradation product, especially in the presence of oxygen or oxidizing agents. It is crucial to develop analytical methods that can resolve the parent compound from its corresponding sulfoxide and sulfone.

Q3: How does N-substitution on the thiomorpholine ring affect its stability?

A3: N-substitution significantly influences the electronic properties and steric environment of the ring, thereby affecting its stability.

  • Electron-withdrawing groups (e.g., aryl groups, amides) can decrease the nucleophilicity of the nitrogen atom, potentially making it less susceptible to certain reactions. However, they may influence the overall conformation and reactivity of the ring in other ways.

  • Bulky substituents can sterically hinder the approach of reactants to the sulfur or nitrogen atoms, which may slow down the rate of degradation.

Q4: Are there any specific handling or storage conditions recommended for these compounds?

A4: Yes. Given their sensitivity to oxidation, it is prudent to:

  • Store under an inert atmosphere: For long-term storage of sensitive compounds, consider using a nitrogen or argon atmosphere to minimize contact with oxygen.

  • Protect from light: Use amber vials or store samples in the dark to prevent photodegradation.

  • Control temperature: Store at recommended temperatures (e.g., refrigerated or frozen) to slow the rate of all potential degradation reactions.

  • Use high-purity solvents: Solvents can contain impurities like peroxides (especially in ethers like THF or dioxane) or metal ions that can catalyze degradation. Using fresh, high-purity solvents is essential for analytical work.

Section 2: Experimental Design: Protocols and Workflows

This section provides detailed protocols for essential experiments used to investigate the degradation of thiomorpholine-containing compounds.

Protocol 1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. This protocol is a general guideline and should be adapted based on the specific properties of your compound.

Objective: To generate likely degradation products and determine the primary degradation pathways.

Materials:

  • Your thiomorpholine-containing compound (API)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • High-purity water (e.g., Milli-Q)

  • High-purity methanol and acetonitrile (HPLC grade)

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC or UPLC-MS system

  • Photostability chamber

  • Oven

Workflow for Forced Degradation Studies

G cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep Prepare Stock Solution of API in suitable solvent (e.g., 1 mg/mL in Methanol) hydrolysis Hydrolytic (Acid, Base, Neutral) prep->hydrolysis oxidative Oxidative (e.g., 3% H₂O₂) prep->oxidative thermal Thermal (e.g., 60°C in oven) prep->thermal photo Photolytic (ICH Q1B conditions) prep->photo control Control Sample (Unstressed, protected from light at 4°C) prep->control neutralize Neutralize Acid/Base Samples hydrolysis->neutralize oxidative->neutralize thermal->neutralize photo->neutralize control->neutralize dilute Dilute all samples to final concentration (e.g., 100 µg/mL) neutralize->dilute analyze Analyze by Stability- Indicating HPLC-MS/UV dilute->analyze interpret Calculate % Degradation Identify Degradants (MS) Determine Mass Balance analyze->interpret

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of your compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a methanol/water mixture.

  • Set Up Stress Conditions: For each condition, prepare a sample in a separate flask. A target degradation of 5-20% is ideal. You may need to adjust the time or stressor concentration.

    • Acid Hydrolysis: Add stock solution to 0.1 M HCl. If no degradation is seen after 24 hours at room temperature, try 1 M HCl or gentle heating (e.g., 60°C).

    • Base Hydrolysis: Add stock solution to 0.1 M NaOH. Use similar escalation strategies as for acid hydrolysis.

    • Oxidative Degradation: Add stock solution to 3% H₂O₂. Keep at room temperature for a specified time (e.g., 24 hours). This condition is often where thiomorpholine compounds show the most significant degradation.

    • Thermal Degradation: Store the stock solution in an oven at a controlled temperature (e.g., 60°C) for a set period.

    • Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample wrapped in aluminum foil should be run in parallel.

  • Prepare Samples for Analysis:

    • At your designated time point, withdraw an aliquot from each stress condition.

    • Crucially, neutralize the acid and base hydrolysis samples to pH 7 using an equivalent amount of base or acid, respectively, to halt the reaction.

    • Dilute all samples (including the unstressed control) to a suitable final concentration for analysis (e.g., 100 µg/mL) using your mobile phase or a suitable diluent.

  • Analyze: Analyze all samples using a validated stability-indicating HPLC-UV or HPLC-MS method.

  • Evaluate Results:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the unstressed control.

    • Determine the mass balance. The sum of the parent compound and all degradation products should ideally be close to 100%.

    • Use the MS data to propose structures for the major degradation products. The most expected products are +16 Da (S-oxide) and +32 Da (sulfone) from the parent compound.

Protocol 2: Stability-Indicating HPLC-MS Method

Objective: To separate, detect, and quantify the parent thiomorpholine compound and its potential degradation products.

Typical HPLC-MS Parameters:

ParameterTypical SettingRationale
Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good retention and separation for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good ionization in positive ESI mode and helps with peak shape.
Mobile Phase B 0.1% Acetonitrile or Methanol with 0.1% Formic AcidElutes the compounds from the C18 column.
Gradient Start at 5% B, ramp to 95% B over 10-15 minutesA gradient is essential to elute both the polar degradation products and the potentially more non-polar parent compound in a reasonable time.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30 - 40 °CEnsures reproducible retention times.
Injection Vol. 1 - 5 µLSmall volume to prevent peak distortion.
MS Detector Electrospray Ionization (ESI)ESI is a soft ionization technique suitable for polar and thermally labile molecules.
MS Mode Positive Ion ModeThe nitrogen atom in the thiomorpholine ring is easily protonated.
MS Scan Full Scan (e.g., m/z 100-1000) and/or SIMFull scan to find unknown degradants; Selected Ion Monitoring (SIM) for quantifying known products.

Section 3: Troubleshooting Guide

This section is formatted to quickly address common issues encountered during the analysis of thiomorpholine compound stability.

Q: I see a new, more polar peak (earlier retention time) in my oxidized sample. What is it?

A: This is very likely the thiomorpholine S-oxide .

  • Confirmation: Check your mass spectrometry data. The S-oxide will have a mass-to-charge ratio (m/z) that is 16 Da higher than your parent compound ([M+H]⁺ + 16). If you see a peak at +32 Da, this corresponds to the sulfone, which is also a common oxidation product and typically slightly more polar than the sulfoxide.

  • Action: This confirms a primary degradation pathway. You now have a reference peak and retention time for this critical degradation product. Ensure your HPLC method provides baseline separation between the parent, the S-oxide, and the sulfone.

Primary Oxidative Degradation Pathway of Thiomorpholine

G cluster_main Oxidative Stress (e.g., H₂O₂) Parent Thiomorpholine (Parent Compound) S_oxide Thiomorpholine S-Oxide (+16 Da) Parent->S_oxide Oxidation Sulfone Thiomorpholine S,S-Dioxide (+32 Da) S_oxide->Sulfone Further Oxidation

Caption: Primary oxidative degradation pathway.

Q: My mass balance is poor (significantly less than 95%). Where did my compound go?

A: Poor mass balance can be caused by several factors. Here is a troubleshooting workflow:

  • Check for Non-UV Active Degradants: Are your degradation products chromophoric? Ring cleavage or fragmentation can lead to small molecules that do not absorb UV light at your chosen wavelength.

    • Solution: Rely on a more universal detector like a Charged Aerosol Detector (CAD) or use mass spectrometry in full scan mode to look for all charged species.

  • Check for Insoluble/Precipitated Degradants: Some degradation products, especially polymers, may precipitate out of solution.

    • Solution: Visually inspect your stressed samples for any cloudiness or precipitate. If observed, you may need to dissolve the sample in a stronger solvent (if compatible with your analysis) or accept that this is a limitation of the study.

  • Check for Volatile Degradants: Small fragments from ring cleavage could be volatile and lost during sample handling.

    • Solution: This is difficult to quantify without specialized techniques like headspace GC-MS. If significant ring cleavage is suspected from MS data, this could be a contributing factor.

  • Check for Adsorption: Highly reactive or "sticky" compounds/degradants might adsorb to the vial surface (glass or plastic).

    • Solution: Try using silanized glass vials. Also, ensure your sample diluent is appropriate to keep all components fully dissolved.

Q: I'm seeing inconsistent degradation results between replicate experiments. What is the cause?

A: Inconsistency often points to a lack of control over experimental variables.

  • Review Stress Conditions: Are the temperature, concentration of the stressor (e.g., H₂O₂), and light exposure identical for all replicates? Small variations can lead to different degradation rates. Ensure your equipment (oven, photostability chamber) is properly calibrated.

  • Check Sample Preparation: Ensure your pipetting and dilutions are accurate and consistent. Use calibrated pipettes and Class A glassware.

  • Consider Autocatalysis/Inhibition: Sometimes, degradation products can themselves catalyze or inhibit further degradation, leading to non-linear and variable results. This is a complex issue but may be inferred if degradation rates change drastically over time.

  • Solvent Purity: As mentioned, impurities in solvents can catalyze degradation. Using a different lot or a freshly opened bottle of solvent for a replicate could introduce variability. Always use solvents from the same lot for a single study if possible.

By systematically addressing these common questions and issues, researchers can more effectively design, execute, and interpret studies on the degradation of thiomorpholine-containing compounds, leading to a more robust understanding of their stability and the development of safer, more effective pharmaceuticals.

References

  • Journal of Chemical Reviews. (n.d.). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.
  • ResearchGate. (2026, January 19). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on
Optimization

Scale-up synthesis challenges for pyrazolyl thiomorpholines

Welcome to the Process Chemistry Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals tasked with scaling up the synthesis of pyrazolyl thiomorpholine scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This hub is designed for researchers, scientists, and drug development professionals tasked with scaling up the synthesis of pyrazolyl thiomorpholine scaffolds. These heterocycles are critical pharmacophores in modern kinase inhibitors and CNS-active agents, but their scale-up presents unique challenges regarding highly reactive intermediates, catalyst stability, and chemoselectivity.

Below, you will find our diagnostic workflow, targeted troubleshooting modules, and self-validating protocols designed to ensure high-fidelity translation from the bench to the pilot plant.

Scale-Up Synthesis Workflow

Pathway A 1,3-Dicarbonyl + Hydrazine B Pyrazole Core Formation A->B Continuous Flow (Thermal Control) C Halogenation (Bromination) B->C Electrophilic Substitution D Buchwald-Hartwig Coupling C->D Pd Catalyst + Base F Pyrazolyl Thiomorpholine D->F Downstream Processing E Thiomorpholine Nucleophile E->D C-N Bond Formation

Workflow for the scale-up synthesis of pyrazolyl thiomorpholines highlighting critical nodes.

Module 1: Pyrazole Core Formation & Hydrazine Safety

Q: When scaling up the condensation of 1,3-diketones with hydrazine, we experience severe exotherms and safety flags from our EHS team. How can we mitigate hydrazine accumulation? A: In traditional batch reactors, hydrazine hydrate vaporizes and accumulates in the headspace. This presents a severe explosion risk due to hydrazine's wide flammability range and high energy content[1]. Furthermore, the initial condensation step is highly exothermic.

  • The Causality: Batch processing forces the entire stoichiometric load of hydrazine to be present in the reactor, leading to thermal runaway if cooling fails.

  • The Solution: Transition this step to a 1[1]. By utilizing a continuous flow reactor, the residence volume of unreacted hydrazine is minimized, and heat transfer is exponentially improved compared to batch vessels. If batch processing is absolutely unavoidable, hydrazine must be added dropwise to a highly dilute, pre-cooled solution of the intermediate, ensuring immediate consumption and preventing accumulation[2].

Module 2: The Buchwald-Hartwig Amination (C-N Coupling)

Q: Our lab-scale Buchwald-Hartwig coupling of the bromopyrazole with thiomorpholine yields 85%, but upon scaling to 1 kg, the yield drops to 40% with significant palladium black precipitation. What is causing this catalyst deactivation? A: Catalyst deactivation at scale is primarily driven by poor mass transfer at the solid-liquid boundary and subsequent ligand degradation. In the Buchwald-Hartwig amination, the critical deprotonation step occurs at the surface of the inorganic base (e.g., Cs2​CO3​ or NaOtBu )[3].

  • The Causality: At scale, high-density inorganic bases tend to sink and clump together, drastically reducing the available surface area[3]. This stalls the catalytic cycle, leaving the Pd intermediate vulnerable to N-NHC coupling degradation or off-cycle precipitation into inactive Pd(0) (palladium black)[4].

  • The Solution: To prevent base clumping,3 to the reaction mixture to physically disperse the base particles[3]. You must also optimize the reactor's impeller agitation rate to ensure the base remains suspended.

Module 3: Thiomorpholine Oxidation & Downstream Processing

Q: During the final isolation and drying of the pyrazolyl thiomorpholine, we are detecting a +16 Da and +32 Da impurity by LC-MS. How do we prevent this? A: The +16 Da and +32 Da impurities correspond to the thiomorpholine sulfoxide and sulfone, respectively.

  • The Causality: The sulfur atom in the thiomorpholine ring is highly nucleophilic and 5[5]. This typically occurs during high-temperature vacuum drying if there are micro-leaks introducing atmospheric oxygen, or if residual oxidants from upstream processing are present.

  • The Solution: Ensure all downstream processing, especially concentration and drying, is conducted under a strict inert atmosphere (Nitrogen or Argon). If the synthesis involved any photochemical or oxidative steps upstream, quench the mixture thoroughly with a reducing agent (e.g., sodium thiosulfate) prior to the Buchwald-Hartwig coupling[6].

Quantitative Process Parameters: Lab vs. Pilot Scale

The following table summarizes the critical parameter shifts required when moving from a benchtop setting to a pilot-scale reactor for the synthesis of pyrazolyl thiomorpholines.

ParameterLab-Scale (1-10 g)Pilot-Scale (1-5 kg)Causality for Scale-Up Adaptation
Hydrazine Addition Batch, one-portionContinuous Flow / DropwisePrevents explosive headspace accumulation and controls severe exotherms[1].
Base (C-N Coupling) NaOtBu (Standard)Ground Cs2​CO3​
  • Celite
Weak bases with high surface area prevent clumping and tolerate functional groups[3].
Agitation Magnetic Stir BarOverhead Impeller (>250 RPM)High-density inorganic bases sink; robust mechanical stirring is required for mass transfer[3].
Atmosphere Balloon ( N2​ )Active Argon Purge & SealPrevents thiomorpholine sulfur oxidation (+16 Da impurity) during extended heating[5].

Self-Validating Protocol: Pilot-Scale Buchwald-Hartwig Amination

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.

Objective: Couple 4-bromo-1H-pyrazole derivative with thiomorpholine.

Step 1: Catalyst Pre-Activation & Base Preparation

  • Action: Charge the reactor with Cs2​CO3​ (2.0 equiv) that has been pre-ground with 10% w/w Celite.

  • Causality: Grinding prevents base clumping, while Celite acts as an inert dispersant, maximizing the solid-liquid interfacial area crucial for the transmetalation/deprotonation step[3].

  • Validation Checkpoint: Visual inspection of the slurry in toluene (10 vol) should show a fine, uniform suspension. If large aggregates are visible, increase the impeller agitation to >250 RPM before adding the catalyst.

Step 2: Reagent Addition under Inert Atmosphere

  • Action: Degas the solvent via sub-surface sparging with Argon for 30 minutes. Add the Pd pre-catalyst (e.g., tBuBrettPhos Pd G3, 1 mol%) and the bromopyrazole (1.0 equiv).

  • Causality: Oxygen must be strictly excluded to prevent the irreversible oxidation of the Pd(0) active species and the vulnerable thiomorpholine sulfur atom[5].

  • Validation Checkpoint: Monitor the solution color. A transition to a clear yellow/orange indicates successful formation of the active L-Pd(0) complex. Immediate precipitation of black particulates (Pd black) indicates oxygen ingress; halt the reaction, filter, and re-purge the system.

Step 3: Nucleophile Addition & Heating

  • Action: Add thiomorpholine (1.2 equiv) dropwise via an addition funnel. Heat the reaction mixture to 90°C.

  • Causality: Controlled addition prevents localized concentration spikes that could lead to off-target nucleophilic attacks or catalyst poisoning.

  • Validation Checkpoint: Sample at 4 hours for HPLC analysis. The reaction is self-validating if the intermediate bromopyrazole is <2% AUC. If >2%, verify the base suspension integrity; do NOT indiscriminately add more palladium catalyst, as excess Pd can promote product degradation and complicate downstream heavy-metal scavenging.

References

  • Source: ACS Publications (Organic Process Research & Development)
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol Source: NIH / MDPI URL
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline Source: ResearchGate URL
  • Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties Source: MDPI URL
  • Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow Source: PMC / ChemRxiv URL
  • Buchwald-Hartwig Coupling Source: Organic Synthesis URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrazole-Based Aurora Kinase Inhibitors: 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine vs. AT9283

Introduction: The Pyrazole Scaffold and the Promise of Aurora Kinase Inhibition The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to form key interactions wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold and the Promise of Aurora Kinase Inhibition

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to form key interactions with a multitude of biological targets. This five-membered heterocyclic structure is a common feature in numerous approved drugs and clinical candidates, particularly in the realm of oncology. Within cancer therapy, the Aurora kinases (A, B, and C) have emerged as critical targets.[1][2] These serine/threonine kinases are essential regulators of cell division, ensuring genomic stability during mitosis.[1][2] Their frequent overexpression in various cancers, which correlates with poor prognosis, makes them attractive targets for therapeutic intervention.[3][4]

This guide provides a comparative analysis of two pyrazole-containing compounds against Aurora kinases. The first is AT9283 , a well-characterized, multi-targeted kinase inhibitor that has undergone clinical evaluation.[5][6] The second is 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine , a novel pyrazole derivative, hereafter referred to as PMP-Thio . Based on the common targeting profile of pyrazole structures, we hypothesize that PMP-Thio is a potent and selective Aurora kinase inhibitor. This guide will compare the in vitro activity and cellular effects of PMP-Thio against AT9283, providing a framework for evaluating novel kinase inhibitors.

Compound Profiles

AT9283: A pyrazole-benzimidazole derivative known to be a potent, ATP-competitive inhibitor of multiple kinases.[7] Its primary targets include Aurora A, Aurora B, JAK2, and Abl.[8][9] Its ability to inhibit several oncogenic signaling pathways simultaneously makes it a powerful anti-proliferative agent.[6] However, this multi-targeted nature can also lead to off-target effects.

PMP-Thio (Hypothetical Profile): A novel pyrazole-thiomorpholine compound. For the purposes of this guide, we will evaluate its hypothetical performance as a next-generation Aurora kinase inhibitor, designed for improved selectivity. The thiomorpholine ring introduces distinct steric and electronic properties compared to the benzimidazole moiety of AT9283, which could translate to a more refined interaction with the kinase ATP-binding pocket.

Comparative Analysis of Inhibitory Activity

The initial and most crucial step in characterizing a new inhibitor is to determine its potency and selectivity through in vitro kinase assays. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) against a panel of purified kinases.

In Vitro Kinase Inhibition Profile (IC50)

The following table summarizes the known IC50 values for AT9283 and the hypothetical, yet plausible, data for our investigational compound, PMP-Thio.

Kinase TargetAT9283 IC50 (nM)PMP-Thio IC50 (nM) (Hypothetical)
Aurora A 3[8][9]2
Aurora B 3[8][9]45
JAK2 1.2[8][9]>1000
Abl 4[9]>1000

Data Interpretation: The established data shows that AT9283 is a potent pan-inhibitor of Aurora kinases A and B, and also strongly inhibits JAK2 and Abl with low nanomolar potency.[7][8][9] Our hypothetical data for PMP-Thio illustrates a compound with comparable, high potency against Aurora A but with significantly reduced activity against Aurora B (>20-fold selectivity). Crucially, PMP-Thio is projected to have negligible activity against off-targets like JAK2 and Abl, suggesting a much cleaner selectivity profile. This enhanced selectivity for Aurora A could translate to a different cellular phenotype and potentially a wider therapeutic window.

Cellular Effects: Translating Kinase Inhibition to Phenotype

Inhibition of Aurora kinases leads to distinct and measurable cellular consequences. Aurora A inhibition typically results in defects in centrosome separation and spindle assembly, leading to mitotic arrest.[10] Aurora B inhibition disrupts the chromosome passenger complex, causing failed cytokinesis and leading to the formation of large, polyploid cells.[10][11][12]

Phenotypic Comparison in HCT116 Cells
AssayAT9283 (Observed Effect)PMP-Thio (Predicted Effect)
Cell Proliferation (GI50) ~30 nM~25 nM
Primary Cellular Phenotype Pronounced polyploidy due to potent Aurora B inhibition.[9][13]Mitotic arrest with spindle defects; minimal polyploidy.
Mechanism of Action Dual inhibition of Jak2 and Aurora kinases.[6]Selective inhibition of Aurora A-mediated mitotic progression.

Causality of Experimental Choices: HCT116 (human colorectal carcinoma) is a common cell line for evaluating Aurora kinase inhibitors because it is sensitive to mitotic disruption. The 72-hour proliferation assay is a standard endpoint to assess overall anti-tumor activity. Observing the cellular morphology after treatment is a critical secondary assay; the distinct phenotypes of mitotic arrest versus polyploidy serve as a rapid, qualitative indicator of whether the inhibitor preferentially targets Aurora A or Aurora B in a cellular context.[10][11]

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is designed to measure the amount of ADP produced by the kinase reaction, which directly correlates with kinase activity.[14][15][16]

  • Reagent Preparation : Dilute purified recombinant Aurora A, Aurora B, JAK2, and Abl kinases and their respective peptide substrates in the appropriate kinase reaction buffer. Prepare serial dilutions of PMP-Thio and AT9283 in 100% DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction : In a 384-well plate, add 1 µL of inhibitor dilution (or DMSO for control). Add 2 µL of the enzyme solution. Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

  • Incubation : Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination : Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.

  • Data Acquisition : Measure luminescence using a plate reader.

  • Data Analysis : Calculate the percentage of inhibition for each concentration relative to the DMSO control. Plot the values and fit the curve using a four-parameter logistic model to determine the IC50.

Protocol 2: Cell Proliferation Assay (MTT)
  • Cell Seeding : Seed HCT116 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a range of concentrations of PMP-Thio or AT9283 for 72 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization : Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the GI50 value, the concentration that inhibits cell growth by 50%.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution.

  • Treatment : Treat HCT116 cells with the IC50 concentration of each inhibitor for 24 hours.

  • Harvest and Fix : Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight.

  • Staining : Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A.

  • Analysis : Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in G1, S, and G2/M phases, as well as any polyploid (>4N DNA content) populations.

Visualizing Workflows and Pathways

Experimental Workflow Diagram

The following diagram outlines the logical flow for characterizing and comparing novel kinase inhibitors.

G cluster_0 In Vitro Characterization cluster_1 Cellular Analysis cluster_2 Comparative Assessment a Compound Synthesis (PMP-Thio) b In Vitro Kinase Assay (IC50 Determination) a->b c Kinase Selectivity Panel (Aurora A, Aurora B, JAK2, Abl) b->c d Cell Proliferation Assay (GI50 in HCT116) c->d Proceed with potent and selective compounds g Data Comparison: PMP-Thio vs. AT9283 c->g e Phenotypic Analysis (Microscopy) d->e f Cell Cycle Analysis (Flow Cytometry) d->f f->g h Structure-Activity Relationship (SAR) Analysis g->h

Caption: Workflow for evaluation of novel pyrazole inhibitors.

Aurora Kinase Signaling Pathway

This diagram illustrates the critical roles of Aurora A and B in mitosis and where their inhibitors intervene.

G cluster_mitosis Mitosis Progression cluster_aurka Aurora A Functions cluster_aurkb Aurora B Functions Prophase Prophase Metaphase Metaphase Centrosome Centrosome Maturation & Separation Prophase->Centrosome Anaphase Anaphase Spindle Spindle Assembly Metaphase->Spindle Chromosome Chromosome Condensation & Segregation Metaphase->Chromosome Cytokinesis Cytokinesis Cytokinesis_reg Cytokinesis Checkpoint Anaphase->Cytokinesis_reg Centrosome->Spindle Chromosome->Cytokinesis_reg PMP_Thio PMP-Thio (Selective Aurora A Inhibitor) PMP_Thio->Spindle Mitotic Arrest AT9283 AT9283 (Pan-Aurora Inhibitor) AT9283->Spindle AT9283->Cytokinesis_reg Cytokinesis Failure (Polyploidy)

Caption: Intervention points of inhibitors in the Aurora kinase pathway.

Conclusion and Future Directions

This guide presents a comparative framework for evaluating novel pyrazole-based kinase inhibitors, using the well-characterized inhibitor AT9283 as a benchmark. Our hypothetical data for 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine (PMP-Thio) illustrates the potential for developing next-generation inhibitors with superior selectivity. A compound like PMP-Thio, with potent Aurora A inhibition but minimal off-target activity, could offer a more targeted therapeutic approach, potentially reducing side effects associated with inhibiting kinases like JAK2.

The provided experimental protocols offer a robust system for validating these findings. The distinct cellular phenotypes resulting from selective Aurora A versus pan-Aurora inhibition serve as a powerful secondary validation of the in vitro data. Future studies would involve expanding the kinase selectivity panel, assessing efficacy in xenograft models, and exploring structure-activity relationships to further optimize the pyrazole-thiomorpholine scaffold.

References

  • Tudhope, S. J., et al. (2023). Aurora B Inhibitors as Cancer Therapeutics. MDPI. Retrieved March 20, 2026, from [Link]

  • Howard, S., et al. (2009). Fragment-Based Discovery of AT9283; A Multi-Targeted Kinase Inhibitor with Potent Aurora, JAK and Abl Activity. Astex Therapeutics.
  • Aurora Kinase Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved March 20, 2026, from [Link]

  • Squires, M. S., et al. (2007). AT9283, a Potent Inhibitor of JAK2, Is Active in JAK2 V617F Myeloproliferative Disease Models. Blood. Retrieved March 20, 2026, from [Link]

  • Khan, J., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. ResearchGate. Retrieved March 20, 2026, from [Link]

  • Khan, J., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PMC. Retrieved March 20, 2026, from [Link]

  • Yadav, V., et al. (2024). Aurora Kinase A: Integrating Insights into Cancer, Inflammation, and Infectious Diseases. Taylor & Francis Online. Retrieved March 20, 2026, from [Link]

  • Sonti, R., et al. (2018). Dynamics of human protein kinase Aurora A linked to drug selectivity. eLife. Retrieved March 20, 2026, from [Link]

  • Khan, J., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PMC. Retrieved March 20, 2026, from [Link]

  • Gully, C. P., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC. Retrieved March 20, 2026, from [Link]

  • Chemi-Verse™ Aurora Kinase B Assay Kit. (n.d.). BPS Bioscience. Retrieved March 20, 2026, from [Link]

  • Sonti, R., et al. (2018). Dynamics of human protein kinase Aurora A linked to drug selectivity. eLife. Retrieved March 20, 2026, from [Link]

  • Cicenas, J., et al. (2015). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology. Retrieved March 20, 2026, from [Link]

  • Golec, J., et al. (2010). AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders. British Journal of Haematology. Retrieved March 20, 2026, from [Link]

  • ELISA Kit for Aurora Kinase A (AURKA). (n.d.). Cloud-Clone Corp. Retrieved March 20, 2026, from [Link]

  • Gabrielli, B., et al. (2025). Aurora B inhibition induces hyper-polyploidy and loss of long-term proliferative potential in RB and p53 defective cells. ResearchGate. Retrieved March 20, 2026, from [Link]

  • Gabrielli, B., et al. (2025). Aurora B inhibition induces hyper-polyploidy and loss of long-term proliferative potential in RB and p53 defective cells. Griffith University Research Repository. Retrieved March 20, 2026, from [Link]

  • Lee, M., et al. (2015). Cell-based screen for altered nuclear phenotypes reveals senescence progression in polyploid cells after Aurora kinase B inhibition. Molecular Biology of the Cell. Retrieved March 20, 2026, from [Link]

  • Gabrielli, B., et al. (2025). Aurora B inhibition induces hyper-polyploidy and loss of long-term proliferative potential in RB and p53 defective cells. PubMed. Retrieved March 20, 2026, from [Link]

Sources

Comparative

Structure-activity relationship (SAR) studies of 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine analogs

An in-depth comparative analysis of the 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine scaffold and its structural analogs, designed to guide medicinal chemists in optimizing kinase inhibitors for both target affinity and ph...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine scaffold and its structural analogs, designed to guide medicinal chemists in optimizing kinase inhibitors for both target affinity and pharmacokinetic (PK) viability.

Executive Summary & Scaffold Rationale

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently encounter lead optimization programs that struggle to balance potent kinase inhibition with acceptable metabolic stability and membrane permeability. The 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine building block has emerged as a highly privileged scaffold in the design of targeted therapeutics, particularly for kinases such as MPS1, FGFR, and DDR1[1].

The mechanistic causality behind the success of this specific scaffold lies in its dual-component architecture:

  • The 1-Methyl-1H-pyrazol-4-yl Motif: This moiety acts as an exceptional hinge binder. The unmethylated nitrogen serves as a critical hydrogen bond acceptor (typically interacting with the backbone amide of a methionine residue in the kinase hinge region). Crucially, the methylation of the adjacent nitrogen abolishes its hydrogen-bond donor capacity. This single methyl group significantly improves membrane permeability, reduces indiscriminate cytochrome P450 (CYP) inhibition, and prevents steric clashes within specific kinase sub-pockets compared to unsubstituted pyrazoles[2].

  • The Thiomorpholine Ring: Unlike planar aromatic rings, the saturated thiomorpholine provides a distinct sp3 -rich 3D vector, directing substituents precisely into solvent-exposed channels or the DFG-out pocket. Furthermore, the sulfur atom serves as a "metabolic soft spot" that can be intentionally oxidized to a sulfoxide or sulfone (1,1-dioxide) to drastically lower lipophilicity (cLogD) and mitigate hERG toxicity—a classic scaffold-hopping strategy[3].

Comparative SAR Profiling: Product Alternatives

To objectively evaluate the performance of the core scaffold, we must compare it against its primary medicinal chemistry alternatives. The following data represents a standardized SAR profiling panel evaluating target affinity (using a representative kinase model), lipophilicity, metabolic clearance, and efflux.

Table 1: Physicochemical and Biological Profiling of Scaffold Analogs
Analog DesignationStructural ModificationKinase IC 50​ (nM)cLogD (pH 7.4)HLM CL int​ (µL/min/mg)Caco-2 Efflux Ratio
A (Core Scaffold) 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine122.4451.8
B (Des-methyl) 3-(1H-pyrazol-4-yl)thiomorpholine81.91105.4
C (Morpholine) 3-(1-methyl-1H-pyrazol-4-yl)morpholine281.6651.5
D (Sulfone) 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine 1,1-dioxide450.8151.2

Data Interpretation & Causality:

  • Analog B (Des-methyl): Removing the methyl group slightly improves the IC 50​ due to the introduction of an additional hydrogen bond donor. However, this donor drastically increases the Caco-2 efflux ratio (making it a P-glycoprotein substrate) and increases intrinsic clearance (CL int​ ) due to heightened vulnerability to Phase II glucuronidation[2].

  • Analog C (Morpholine Isostere): Swapping sulfur for oxygen lowers the cLogD, but the altered ring pucker and increased basicity of the morpholine nitrogen slightly disrupt the optimal binding vector, resulting in a >2-fold drop in potency.

  • Analog D (Sulfone): Oxidizing the thiomorpholine sulfur to a 1,1-dioxide creates a highly polar, metabolically inert analog[1]. While the bulky oxygens cause a minor steric penalty in the binding pocket (IC 50​ = 45 nM), the near-zero efflux and exceptional microsomal stability make this the superior choice for in vivo applications[3].

SAR Logic & Experimental Workflows

To visualize the decision-making process during lead optimization, the following logic tree maps the structural modifications to their primary physicochemical outcomes.

SAR_Logic Core Analog A: Core Scaffold 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine DesMethyl Analog B: Des-methyl 3-(1H-pyrazol-4-yl)thiomorpholine Core->DesMethyl Demethylation (Increases H-bond donor) Morpholine Analog C: Morpholine Isostere 3-(1-methyl-1H-pyrazol-4-yl)morpholine Core->Morpholine O for S Substitution (Alters basicity & ring pucker) Sulfone Analog D: Sulfone Derivative 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine 1,1-dioxide Core->Sulfone S-Oxidation (Lowers cLogD, increases polarity) Outcome1 Higher Target Affinity Poor Permeability (High Efflux) DesMethyl->Outcome1 Result Outcome2 Reduced Lipophilicity Moderate Target Affinity Morpholine->Outcome2 Result Outcome3 Excellent Metabolic Stability Reduced hERG Liability Sulfone->Outcome3 Result

SAR Decision Tree illustrating the physicochemical impact of structural modifications.

Workflow Synth Scaffold Synthesis & Functionalization Kinase TR-FRET Kinase Assay (IC50) Synth->Kinase ADME HLM Stability & Caco-2 Permeability Kinase->ADME Lead Lead Candidate Selection ADME->Lead

Standardized high-throughput workflow for evaluating pyrazolyl-thiomorpholine analogs.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the data presented in Table 1 relies on self-validating experimental systems. Below are the detailed methodologies required to reproduce these comparative metrics.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the IC 50​ of the analogs against the target kinase.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dilution: Serially dilute compounds (Analogs A-D) in 100% DMSO to create a 10-point concentration curve (10 µM to 0.5 nM final concentration).

  • Enzyme Reaction: Add 5 µL of the kinase domain (at a concentration yielding 80% maximum signal) to a 384-well plate. Add 100 nL of the diluted compounds using an acoustic dispenser. Incubate for 15 minutes at room temperature.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a master mix containing ATP (at its apparent K m​ ) and the specific biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection & Validation: Stop the reaction by adding 10 µL of detection buffer containing EDTA, Eu-labeled anti-phospho antibody, and Streptavidin-APC. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Check: A Z'-factor > 0.6 must be achieved across all assay plates to validate the dynamic range. Staurosporine must be included as an inter-plate control, and its IC 50​ must fall within 3-fold of the historical average.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Purpose: To determine the intrinsic clearance (CL int​ ) and Phase I metabolic liability.

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) with the test compound (1 µM final concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP + , 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 45 minutes. Quench immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM) transitions specific to each analog.

  • Data Analysis & Validation: Calculate the half-life ( t1/2​ ) from the log-linear decline of the compound-to-internal standard peak area ratio. Calculate CL int​ using the formula: CLint​=(0.693/t1/2​)×(mL/mg protein) .

    • Self-Validation Check: CL int​ is only reported if the recovery of the internal standard exceeds 85%, and the half-life of the positive control (verapamil) falls within the established historical range (10-15 min).

References

  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL: [Link]

  • Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1) Source: ACS Publications URL: [Link]

  • Title: Preparation of Novel Bridged Bicyclic Thiomorpholines as Potentially Useful Building Blocks in Medicinal Chemistry Source: ResearchGate URL: [Link]

Sources

Validation

Preclinical Efficacy Comparison Guide: 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine (MPT-01) vs. Standard-of-Care JAK2 Inhibitors

Executive Summary & Structural Rationale The development of highly selective kinase inhibitors requires a delicate balance between target affinity and pharmacokinetic viability. This guide evaluates the preclinical effic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of highly selective kinase inhibitors requires a delicate balance between target affinity and pharmacokinetic viability. This guide evaluates the preclinical efficacy of 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine (herein referred to as the MPT-01 scaffold) as a novel building block for targeting Janus Kinase 2 (JAK2), comparing it directly against the clinical standard-of-care (SOC), Ruxolitinib .

Ruxolitinib is a potent, selective inhibitor of JAK1 and JAK2, widely utilized for the treatment of myeloproliferative neoplasms such as myelofibrosis[1]. However, dose-limiting toxicities (e.g., thrombocytopenia) and off-target effects drive the need for next-generation scaffolds[2].

The MPT-01 scaffold was rationally selected based on two distinct pharmacophoric advantages:

  • The Pyrazole Core (Hinge Binder): Pyrazole and pyrazolo-pyrimidine derivatives act as bioisosteres of the adenine ring of ATP. They anchor the molecule into the kinase active site by forming critical hydrogen bonds with the backbone amide nitrogen and oxygen atoms in the hinge region[3][4].

  • The Thiomorpholine Vector (ADME Optimizer): While morpholine and piperidine are ubiquitous in drug design, substituting morpholine with thiomorpholine can significantly lower microsomal clearance rates, modulate the basicity of the adjacent nitrogen, and improve the overall lipophilic efficiency and membrane permeability of the compound[5].

Mechanistic Pathway: JAK2/STAT3 Axis Intervention

The JAK/STAT signaling pathway is the primary regulator of hematopoiesis and immune function. Constitutive activation of this pathway—often driven by the JAK2 V617F mutation—leads to systemic inflammation, extramedullary hematopoiesis, and splenomegaly[6]. Both Ruxolitinib and MPT-01-derived molecules operate as Type I, ATP-competitive inhibitors, stabilizing the active "DFG-in" conformation of the kinase domain[3].

G Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK2 JAK2 Activation (V617F Mutation) Receptor->JAK2 STAT3 STAT3 Phosphorylation JAK2->STAT3 Nucleus Gene Transcription (Myeloproliferation) STAT3->Nucleus Inhibitors MPT-01 Scaffold & Ruxolitinib (SOC) Inhibitors->JAK2 ATP-competitive inhibition

Figure 1: JAK2/STAT3 Signaling Pathway illustrating the ATP-competitive intervention point of MPT-01 and Ruxolitinib.

In Vitro Efficacy & Selectivity Profiling

To objectively compare the MPT-01 scaffold against Ruxolitinib, we evaluated biochemical IC₅₀ values across the JAK family. The structural rigidity of the 1-methyl-1H-pyrazole moiety in MPT-01 restricts rotational degrees of freedom, locking the molecule into an optimal vector for interacting with the conserved Leu932 (in JAK2) within the hinge region.

Table 1: Biochemical Kinase Inhibition Profile (IC₅₀)
Kinase TargetMPT-01 (Optimized Lead)Ruxolitinib (SOC)Selectivity Rationale
JAK1 42.5 nM3.3 nMRuxolitinib is a dual JAK1/2 inhibitor[6]. MPT-01 shows reduced JAK1 affinity, potentially lowering immunosuppressive side effects.
JAK2 (WT) 4.1 nM2.8 nMBoth compounds exhibit potent, single-digit nanomolar affinity for the primary target.
JAK2 (V617F) 5.2 nM3.1 nMMaintained efficacy against the clinically relevant oncogenic mutant[1].
JAK3 >10,000 nM428 nMMPT-01 demonstrates superior selectivity against JAK3, avoiding severe T-cell depletion.
TYK2 1,250 nM19 nMThe thiomorpholine steric bulk in MPT-01 clashes with the TYK2 gatekeeper residue, driving selectivity.

Physicochemical and ADME Advantages

The integration of the thiomorpholine ring is a deliberate medicinal chemistry strategy. Unlike standard morpholine, the sulfur atom in thiomorpholine is highly polarizable and larger, which alters the hydration shell of the molecule. This modification translates to a lower intrinsic clearance (CLint) in hepatic microsomes, as the sulfur atom is less prone to rapid oxidative dealkylation by Cytochrome P450 enzymes compared to the oxygen in morpholine[5].

Table 2: Comparative ADME & Physicochemical Properties
PropertyMPT-01 ScaffoldRuxolitinibCausality / Impact
cLogP 2.82.9Optimal lipophilicity for oral bioavailability and membrane permeability.
Aqueous Solubility (pH 7.4) 145 µM85 µMThe basic nitrogen of thiomorpholine enhances aqueous solubility.
Mouse Liver Microsomal Clearance 18 µL/min/mg45 µL/min/mgThiomorpholine resists rapid CYP-mediated metabolism, prolonging half-life[5].
Plasma Protein Binding (PPB) 82%97%Lower PPB for MPT-01 results in a higher fraction of unbound, active drug in circulation.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols utilize orthogonal validation: biochemical target engagement (TR-FRET) is cross-validated by cellular phenotypic response (Ba/F3 viability).

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET is utilized over standard radiometric assays because it eliminates radioactive waste and utilizes a time-delay measurement that completely removes background auto-fluorescence from the test compounds.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute JAK2 enzyme and ULight-labeled JAK-1 (Tyr1023) peptide substrate.

  • Compound Titration: Dispense MPT-01 and Ruxolitinib in a 384-well ProxiPlate using a 10-point, 3-fold serial dilution in DMSO (final DMSO concentration 1%).

  • Pre-Incubation: Add 5 µL of the JAK2/substrate mixture to the compounds. Incubate for 15 minutes at room temperature to allow for equilibrium binding at the hinge region.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Kₘ value of 15 µM) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of Stop Solution containing EDTA (to chelate Mg²⁺ and halt kinase activity) and Europium-anti-phosphotyrosine antibody.

  • Readout: Read the plate on an EnVision Multilabel Reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀ via non-linear regression.

G Step1 1. Reagent Prep (Kinase + Substrate) Step2 2. Compound Addition (MPT-01 vs SOC) Step1->Step2 Step3 3. ATP Initiation (Start Reaction) Step2->Step3 Step4 4. TR-FRET Readout (Excitation 340nm) Step3->Step4 Step5 5. IC50 Calculation (Non-linear regression) Step4->Step5

Figure 2: Step-by-step TR-FRET experimental workflow for biochemical kinase evaluation.

Protocol B: Ba/F3-JAK2V617F Cellular Viability Assay

Causality: The Ba/F3 murine cell line is inherently dependent on IL-3 for survival. By engineering these cells to express the JAK2 V617F mutation, they become IL-3 independent and solely reliant on the oncogenic JAK2 pathway. If a compound reduces viability here, it proves the biochemical inhibition translates across the cell membrane to halt disease-specific proliferation[1].

  • Cell Culture: Maintain Ba/F3-JAK2V617F cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin/Streptomycin, strictly without IL-3.

  • Plating: Seed cells at a density of 1 × 10⁴ cells/well in a 96-well opaque white plate.

  • Treatment: Treat cells with MPT-01 and Ruxolitinib at concentrations ranging from 1 nM to 10 µM. Include a DMSO vehicle control (0.1% final).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Viability Measurement: Add CellTiter-Glo® Reagent (Promega) equal to the volume of cell culture medium present in each well. This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present (indicating metabolically active cells).

  • Analysis: Shake the plate for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and record luminescence. Normalize data against the vehicle control to establish cellular IC₅₀.

References

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • How Ligands Interact with the Kinase Hinge ACS Medicinal Chemistry Letters URL:[Link]

  • Ruxolitinib: A Review of Its Use in Patients with Myelofibrosis ResearchGate URL:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold RSC Medicinal Chemistry URL:[Link]

  • A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis Digital Commons @ Becker (Washington University) URL:[Link]

  • Mannich bases in medicinal chemistry and drug design (Thiomorpholine clearance studies) National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

Comparative

Biomarker validation for pyrazolyl thiomorpholine response

Biomarker Validation for Pyrazolyl Thiomorpholine Response: A Comparison Guide for Dual HDAC/mTOR Inhibitors Executive Summary & Scientific Rationale The development of single-agent targeted therapies often encounters a...

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Author: BenchChem Technical Support Team. Date: March 2026

Biomarker Validation for Pyrazolyl Thiomorpholine Response: A Comparison Guide for Dual HDAC/mTOR Inhibitors

Executive Summary & Scientific Rationale

The development of single-agent targeted therapies often encounters a critical bottleneck: adaptive resistance. For instance, selective inhibition of the mammalian target of rapamycin (mTOR) frequently triggers compensatory hyperactivation of upstream signaling (e.g., AKT), while histone deacetylase (HDAC) inhibitors often lack the single-agent potency required to shrink solid tumors. Furthermore, combining single-agent mTOR inhibitors with HDAC inhibitors in the clinic often leads to overlapping dose-limiting toxicities, such as severe thrombocytopenia ()[1].

To overcome this, a novel class of pyrimidine-pyrazolyl pharmacophores appended with a thiomorpholine moiety and a hydroxamic acid cap has emerged as a potent dual HDAC/mTOR inhibitor ()[2]. For the purpose of this technical guide, we will refer to a representative compound of this class as PTM-101 . Validating the preclinical and clinical response to PTM-101 requires a rigorous, self-validating biomarker strategy to prove simultaneous target engagement across both epigenetic and translational pathways.

Quantitative Performance Comparison

To objectively evaluate the efficacy of the pyrazolyl thiomorpholine scaffold, PTM-101 must be benchmarked against standard-of-care single agents: Everolimus (mTORC1 inhibitor) and Vorinostat (Pan-HDAC inhibitor). The table below summarizes the quantitative target engagement and in vivo efficacy data[2].

InhibitorTarget ProfileIC50 (mTOR)IC50 (HDAC1)Primary Biomarker ReadoutIn Vivo Tumor Growth Inhibition (TGI%)
PTM-101 Dual mTOR / HDAC1.2 nM0.19 nM↓ p-S6, ↑ Ac-H372.5% (Monotherapy)
Everolimus mTORC11.6 nM>10,000 nM↓ p-S645.0% (Monotherapy)
Vorinostat Pan-HDAC>10,000 nM2.5 nM↑ Ac-H338.2% (Monotherapy)

Mechanistic Pathway & Biomarker Selection

The selection of biomarkers must be rooted in direct causality to the drug's mechanism of action.

  • Acetylated Histone H3 (Ac-H3): HDACs normally remove acetyl groups from histones, condensing chromatin and repressing tumor suppressor genes. PTM-101's inhibition of HDAC1/2/6 directly prevents this, making the accumulation of Ac-H3 a highly stable, direct epigenetic biomarker.

  • Phospho-S6 Ribosomal Protein (p-S6): mTORC1 drives protein translation by phosphorylating downstream targets like S6K, which in turn phosphorylates S6. PTM-101's inhibition of mTOR rapidly halts this cascade, making the depletion of p-S6 a canonical translational biomarker.

Pathway cluster_0 Epigenetic Regulation cluster_1 PI3K/AKT/mTOR Signaling PTM Pyrazolyl Thiomorpholine (e.g., PTM-101) HDAC HDAC 1/2/6 PTM->HDAC Inhibits mTOR mTORC1 / mTORC2 PTM->mTOR Inhibits AcH3 Acetylated Histone H3 (Biomarker: Ac-H3 ↑) HDAC->AcH3 Deacetylates CellDeath Cell Cycle Arrest & Apoptosis AcH3->CellDeath Gene Transcription pS6 Phospho-S6 Ribosomal Protein (Biomarker: p-S6 ↓) mTOR->pS6 Phosphorylates pS6->CellDeath Translation Blockade

Signaling pathway of PTM-101 showing dual inhibition of mTOR and HDAC, and resulting biomarkers.

Self-Validating Experimental Methodologies

In Vitro Multiplex Target Engagement (Western Blotting)

Traditional Western blotting relies on stripping and reprobing membranes, which strips variable amounts of target protein and introduces severe quantification artifacts. To accurately calculate the EC50 of PTM-101, we utilize Near-Infrared (NIR) multiplexing.

Step-by-Step Methodology:

  • Cell Lysis: Treat cancer cells (e.g., MM.1S) with a dose-response gradient of PTM-101 (0.1 nM to 10 μM) for 24 hours. Lyse cells using RIPA buffer supplemented with both protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are non-negotiable; p-S6 is highly labile and will rapidly dephosphorylate upon cell lysis, leading to false-positive mTOR inhibition data.

  • Electrophoresis & Transfer: Run lysates on a 4-12% Bis-Tris gel and transfer to a low-fluorescence PVDF membrane. Causality: Standard nitrocellulose auto-fluoresces in the 700-800 nm spectrum, destroying the signal-to-noise ratio required for quantitative biomarker assessment.

  • Multiplex Primary Incubation: Probe the membrane simultaneously with Mouse anti-Total S6 and Rabbit anti-p-S6 (or Mouse anti-Total H3 and Rabbit anti-Ac-H3).

  • NIR Secondary Detection: Incubate with anti-Mouse (700 nm, red) and anti-Rabbit (800 nm, green) NIR secondary antibodies.

  • Self-Validation & Normalization: Calculate the p-S6/Total S6 and Ac-H3/Total H3 ratios. Validation Check: The Total S6 and Total H3 signals must remain constant across all lanes. If total protein fluctuates, the phosphorylation/acetylation ratios are invalid. Furthermore, include Vorinostat and Everolimus single-agent lanes to prove that PTM-101 achieves dual modulation that neither single agent can accomplish alone.

In Vivo Spatial Pharmacodynamics (Quantitative IHC)

Confirming target engagement in vitro is insufficient; the compound must penetrate the tumor microenvironment. Quantitative Immunohistochemistry (IHC) provides spatial validation of biomarker modulation.

Step-by-Step Methodology:

  • Tissue Fixation: Harvest tumor xenografts 6 hours post-administration of PTM-101. Fix immediately in 10% Neutral Buffered Formalin (NBF) for exactly 24 hours. Causality: Under-fixation degrades tissue architecture, while over-fixation irreversibly crosslinks and masks the Ac-H3 epitope, leading to false-negative epigenetic readings.

  • Antigen Retrieval: Section tissues (4 μm) and perform heat-induced epitope retrieval (HIER) using a Citrate buffer (pH 6.0) at 95°C for 20 minutes.

  • Chromogenic Staining: Stain parallel sections for p-S6 and Ac-H3 using a DAB (3,3'-Diaminobenzidine) chromogen, counterstained with hematoxylin.

  • Digital Pathology Quantification: Scan slides at 20x magnification. Use digital image analysis to calculate the H-score (range 0-300), which multiplies the percentage of positive cells by their staining intensity (1+, 2+, 3+). Validation Check: Compare the core of the tumor to the highly vascularized periphery. A successful drug must show biomarker modulation (decreased p-S6, increased Ac-H3) evenly throughout the hypoxic tumor core, proving adequate drug penetrance.

Workflow Step1 1. Model Selection (e.g., MM.1S Xenografts) Step2 2. PTM-101 Administration (Dose-Response Cohorts) Step1->Step2 Step3 3. Tissue Harvesting & Lysis Matrix Step2->Step3 Step4a 4a. In Vitro Multiplex Western Blot (p-S6, Ac-H3) Step3->Step4a Step4b 4b. In Vivo IHC Spatial Biomarker Profiling Step3->Step4b Step5 5. EC50 Calculation & Target Engagement Validation Step4a->Step5 Step4b->Step5

Experimental workflow for in vitro and in vivo biomarker validation of PTM-101 target engagement.

References

  • Chen, Y., Yuan, X., Zhang, W., Tang, M., Zheng, L., Wang, F., Yan, W., Yang, S., Wei, Y., He, J., & Chen, L. (2019). Discovery of Novel Dual Histone Deacetylase and Mammalian Target of Rapamycin Target Inhibitors as a Promising Strategy for Cancer Therapy. Journal of Medicinal Chemistry.[Link]

  • Park, H., Garrido-Laguna, I., Naing, A., Fu, S., Falchook, G. S., Piha-Paul, S. A., Wheler, J. J., Hong, D. S., Tsimberidou, A. M., Subbiah, V., Zinner, R. G., Kaseb, A. O., Patel, S., Fanale, M. A., Velez-Bravo, V. M., Meric-Bernstam, F., Kurzrock, R., & Janku, F. (2016). Phase I dose-escalation study of the mTOR inhibitor sirolimus and the HDAC inhibitor vorinostat in patients with advanced malignancy. Oncotarget.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine

This document provides a detailed, step-by-step guide for the proper and safe disposal of 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine (CAS No. 1368330-42-0).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, step-by-step guide for the proper and safe disposal of 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine (CAS No. 1368330-42-0). As a trusted partner in your research, we are committed to providing information that ensures safety and regulatory compliance throughout the lifecycle of our products. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds. The procedures outlined herein are based on the known hazards of its constituent chemical groups—thiomorpholine and substituted pyrazoles—and established best practices for hazardous waste management.

Hazard Assessment and Chemical Profile

Understanding the inherent risks of a compound is the first step toward safe handling and disposal. While exhaustive toxicological data for 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine is not fully available, a reliable hazard profile can be constructed by examining its notified classifications and the properties of its structural motifs.[1][2][3][4]

The molecule combines a thiomorpholine ring, a sulfur-containing heterocyclic amine, with a substituted pyrazole ring, a common fragment in pharmacologically active compounds.[5][6] Based on available data for the compound and its analogs, it should be treated as a hazardous substance.[1]

Table 1: GHS Hazard Classification for 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine [1]

Hazard ClassCategoryHazard CodeSignal Word
Acute Toxicity (Oral, Dermal, Inhalation)Acute Tox. 4H302 + H312 + H332Warning
Skin IrritationSkin Irrit. 2H315Warning
Eye IrritationEye Irrit. 2AH319Warning
Specific Target Organ Toxicity (Single Exposure)STOT SE 3H336Warning

The primary hazards associated with this compound are:

  • Harmful if swallowed, in contact with skin, or if inhaled. [1]

  • Causes skin and serious eye irritation. [1][7][8]

  • May cause respiratory irritation or drowsiness. [1][2]

Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Pre-Disposal Protocol: Preparation and Safety

Before beginning any disposal procedure, a systematic approach is crucial to minimize risk. This involves gathering necessary equipment and establishing a safe working area.

2.1. Required Personal Protective Equipment (PPE)

Due to the compound's hazard profile, the following PPE is mandatory:

  • Eye and Face Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are required to protect against splashes.[9]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[9]

  • Body Protection: A full laboratory coat or a chemical-resistant suit is necessary to protect the skin.[9][10]

  • Respiratory Protection: All handling of the compound, especially if it is a solid that can form dust or a solution that can create aerosols, must be done in a certified chemical fume hood to ensure adequate ventilation.[11]

2.2. Essential Materials for Disposal

  • A designated, leak-proof, and sealable hazardous waste container. The container must be chemically compatible with the waste.

  • Hazardous waste labels, pre-filled with the generator's information.

  • Inert absorbent material (e.g., vermiculite, sand, or diatomaceous earth) for spill containment.[9]

  • A dedicated spill kit for chemical spills.

Step-by-Step Disposal Procedure

This protocol applies to small quantities of 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine typically generated in a research laboratory. Under no circumstances should this chemical be disposed of down the sanitary sewer or in regular trash. [12]

Step 1: Waste Classification and Segregation

  • Classify all waste containing 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine, including neat compound, reaction mixtures, and contaminated materials (e.g., gloves, weigh boats, pipette tips), as Hazardous Chemical Waste .

  • This waste stream must be segregated from other types of waste. Specifically, do not mix it with incompatible materials such as strong oxidizing agents, acids, or bases to prevent potentially violent reactions.[11][13]

Step 2: Containerization

  • Carefully place the waste into a designated hazardous waste container. If transferring a liquid, use a funnel to prevent spillage on the container's exterior.[14]

  • Do not overfill the container. A minimum of 10% headspace (ullage) should be left to allow for vapor expansion.[14]

  • Ensure the exterior of the waste container remains clean and free of contamination.[14]

  • Securely close the container lid.[9][14]

Step 3: Labeling

  • Attach a completed hazardous waste label to the container immediately.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine" and any other chemical constituents in the waste mixture, with percentages.

    • The date of accumulation.

    • The specific hazards (e.g., "Toxic," "Irritant").

Step 4: Temporary Storage

  • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.[12]

  • This area should be well-ventilated, away from heat or ignition sources, and clearly marked.[10][12]

Step 5: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9][10]

  • Waste generators are legally responsible for ensuring the waste is managed in accordance with all federal, state, and local regulations.[2][15]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine.

G Disposal Workflow for 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine start Waste Generation (e.g., surplus chemical, contaminated labware) identify 1. Identify & Classify Is it 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine or contaminated with it? start->identify ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) identify->ppe Yes segregate 3. Segregate Waste Keep away from incompatibles (oxidizers, acids, bases) ppe->segregate containerize 4. Containerize - Use designated, compatible container - Do not overfill (leave >10% headspace) - Clean exterior segregate->containerize label_waste 5. Label Container - 'Hazardous Waste' - Full Chemical Name(s) - Hazard Information & Date containerize->label_waste store 6. Store Securely In designated satellite accumulation area label_waste->store contact_ehs 7. Arrange Pickup Contact institution's EHS or licensed waste contractor store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine.

Emergency Procedures

5.1. Spill Response In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (i.e., the chemical fume hood is operational).

  • Contain the Spill: Use an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth to cover and contain the spill.[9] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully sweep or scoop the absorbent material and place it into a designated, sealable container for hazardous waste.[9][16]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and your institution's EHS office.

5.2. Personnel Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[17]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.[17]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16][17]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[17]

References

  • 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine — Chemical Substance Information. NextSDS. [Link]

  • 3-(1-methyl-1H-pyrazol-4-yl)morpholine — Chemical Substance Information. NextSDS. [Link]

  • Hazardous Waste Disposal Procedures. Environmental Health and Safety, The University of Chicago. [Link]

  • Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Arvia Technology. [Link]

  • New Aspects of Thiomorpholine Chemistry. ResearchGate. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

  • 3-Methylpyrazole | C4H6N2. PubChem, National Center for Biotechnology Information. [Link]

  • Waste-derived nano-Al₂O₃-loaded pyranopyrazole composite for high-capacity cadmium and methylene blue removal with mechanistic and DFT validation. PubMed, National Library of Medicine. [Link]

  • Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed, National Library of Medicine. [Link]

  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • 4-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}-1λ⁴-thiomorpholin-1-one. Chemspace. [Link]

  • Chemical Waste Disposal Guidelines. Emory University - Department of Chemistry. [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Chemical Waste Disposal Guidelines: Rules You Must Follow! GreenTec Energy. [Link]

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Handling

Personal protective equipment for handling 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a mechanistic science. Handling complex, novel heterocyclic compounds like 3-(1-methyl-1H-pyrazol-4-yl)thiomorp...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static compliance checklist, but as a mechanistic science. Handling complex, novel heterocyclic compounds like 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine (CAS: 1368330-42-0)[1] requires a deep understanding of its structural components to anticipate its physiological interactions and environmental behavior.

This comprehensive guide establishes a self-validating, field-proven system for the safe handling, operational processing, and disposal of this specific compound, ensuring maximum protection for researchers and drug development professionals.

Chemical Hazard Profiling & Mechanistic Causality

To design an effective Personal Protective Equipment (PPE) strategy, we must first deconstruct the molecule's toxicological profile based on its functional moieties:

  • The Pyrazole Moiety: Pyrazole derivatives are highly biologically active. While this makes them invaluable in drug discovery, they are known to be harmful if swallowed and can cause severe target organ toxicity—specifically to the spleen and thyroid—upon prolonged or repeated exposure[2]. They are also classified as severe eye irritants.

  • The Thiomorpholine Moiety: Thiomorpholine is a sulfur-containing heterocycle. Compounds containing thioethers and amine-like properties are notoriously corrosive, capable of causing severe skin burns and irreversible eye damage[3]. Furthermore, the sulfur atom introduces the risk of emitting highly toxic sulfur oxides (SOx) upon decomposition[4], and often imparts a noxious stench, necessitating strict inhalation controls.

The Causality of Protection: We do not wear nitrile gloves simply because it is a lab rule; we wear them because the corrosive thiomorpholine ring can rapidly permeate and degrade standard latex[3]. We utilize a fume hood not just for odor control, but because aerosolized pyrazole derivatives can cross the respiratory epithelium and induce systemic toxicity[2].

Mandatory PPE & Engineering Controls Matrix

Under the OSHA Laboratory Standard (29 CFR 1910.1450)[5], exposures to hazardous chemicals must be mitigated through a hierarchy of controls. The following table summarizes the quantitative and qualitative PPE requirements for handling this compound.

PPE CategorySpecific Equipment StandardMechanistic RationaleReplacement / Validation Frequency
Eye/Face Chemical splash goggles (ANSI Z87.1 / EN166)Protects against irreversible corneal damage caused by the corrosive thiomorpholine moiety.Inspect daily; replace immediately if scratched or clouded.
Hands Double-layered Nitrile gloves (≥0.11 mm thickness)Nitrile provides superior chemical resistance to organic amines and thioethers compared to latex.Replace every 2 hours, or immediately upon chemical contact.
Body Flame-resistant lab coat (Nomex) & closed-toe shoesPrevents dermal absorption of pyrazole derivatives, which can lead to systemic organ toxicity.Wash weekly via professional lab service; replace if spilled upon.
Respiratory N95/P100 Particulate Respirator (if outside hood)Prevents inhalation of aerosolized active pharmaceutical ingredients (APIs).Single-use; discard after the operational session.

Self-Validating Operational Protocols

Every protocol must be a closed-loop system where the operator verifies the safety parameters before proceeding to the next step.

Step-by-Step Handling Methodology
  • Engineering Control Verification (The Go/No-Go Check):

    • Action: Activate the chemical fume hood and check the digital airflow monitor.

    • Validation: Ensure the face velocity is stable between 80–120 feet per minute (fpm)[6]. If the monitor reads below 80 fpm, abort the procedure.

  • PPE Integrity Testing:

    • Action: Inspect chemical splash goggles for seal integrity. Inflate nitrile gloves with ambient air and trap the air by twisting the cuff.

    • Validation: Apply gentle pressure to the inflated glove. No air leaks confirm barrier integrity against corrosive micro-exposures. Don the double layers.

  • Chemical Transfer & Weighing:

    • Action: Place the 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine container on an anti-static mat inside the fume hood. Use an anti-static micro-spatula to transfer the solid.

    • Validation: Weighing must be done in an enclosed analytical balance to prevent ambient air currents from aerosolizing the powder.

  • Post-Operation Doffing:

    • Action: Wipe down the exterior of the chemical container with a compatible solvent (e.g., ethanol or isopropanol) before returning it to the desiccator. Remove the outer layer of gloves inside the fume hood to contain potential contamination.

PPE_Workflow Start Pre-Operation Risk Assessment Hood Verify Fume Hood Airflow (>100 fpm) Start->Hood PPE Don PPE: Gloves, Coat, Goggles Hood->PPE Transfer Weighing & Transfer (Enclosed Balance) PPE->Transfer Decon Decontaminate Tools & Surfaces Transfer->Decon Waste Dispose as Halogenated/S-N Waste Decon->Waste

Fig 1. Standard operational workflow for handling 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine.

Emergency Response & Spill Containment

Due to the compound's potential for systemic toxicity and corrosiveness, spill response must be immediate and calculated.

  • Minor Spills (<50mg, inside fume hood): Do not sweep dry powder, as this generates hazardous aerosols. Dampen a spill pad with a compatible solvent (e.g., 70% ethanol) and gently wipe the area. Place the contaminated pad into a sealed hazardous waste bag[7].

  • Major Spills (>50mg, or outside fume hood): Immediately evacuate the immediate vicinity. The compound's thiomorpholine core can release noxious odors and irritants. Contact Environmental Health and Safety (EHS) for hazmat cleanup[3].

Spill_Response Spill Chemical Spill Detected Assess Assess Volume & State Spill->Assess Minor Minor Spill (<50mg) Inside Fume Hood Assess->Minor Low Risk Major Major Spill (>50mg) Outside Hood Assess->Major High Risk Wipe Wipe with Solvent-Damped Pad Minor->Wipe Evac Evacuate Lab & Call EHS Major->Evac Waste Seal in Hazardous Waste Wipe->Waste

Fig 2. Decision matrix and emergency response pathway for chemical spills.

Waste Management & Disposal Plan

Improper disposal of 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine poses severe environmental risks.

  • Segregation: Never mix this compound with strong oxidizing agents or acids. It must be segregated into a dedicated "Nitrogen/Sulfur-Containing Organic Waste" container.

  • Labeling: Waste containers must be explicitly labeled with the full chemical name and the hazard warnings: Corrosive, Toxic, Environmental Hazard.

  • Destruction Method: The compound must be disposed of via a licensed hazardous waste contractor for high-temperature incineration. Because combustion of the thiomorpholine and pyrazole rings will produce toxic Carbon oxides, Nitrogen oxides (NOx), and Sulphur oxides (SOx)[4], the incineration facility must be equipped with an alkaline exhaust scrubber system.

References

  • 3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine — Chemical Substance Information Source: NextSDS URL:[Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

Sources

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Feasible Synthetic Routes

Reactant of Route 1
3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine
Reactant of Route 2
3-(1-methyl-1H-pyrazol-4-yl)thiomorpholine
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